tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-methyl-3-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZZRHITGOKJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596828 | |
| Record name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630410-29-6 | |
| Record name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6): A Key Intermediate in Kinase Inhibitor Synthesis
Abstract
This technical guide provides an in-depth overview of tert-butyl (4-methyl-3-nitrophenyl)carbamate, a pivotal chemical intermediate in medicinal chemistry and drug development. The document details its physicochemical properties, provides validated, step-by-step protocols for its synthesis and purification, and outlines methods for its analytical characterization. A significant focus is placed on its application as a strategic building block, exemplified by its documented role in the synthesis of pyrazolopyrimidine-based kinase inhibitors. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development programs.
Introduction and Physicochemical Properties
tert-Butyl (4-methyl-3-nitrophenyl)carbamate, registered under CAS number 630410-29-6, is a nitroaromatic compound featuring a carbamate functional group protected by a tert-butyloxycarbonyl (Boc) moiety. The strategic placement of the nitro, methyl, and Boc-protected amine groups on the phenyl ring makes it a versatile precursor for the synthesis of complex heterocyclic systems. The Boc group provides a stable yet readily cleavable protecting group, essential for multi-step synthetic strategies, particularly in the construction of pharmacologically active molecules.[1]
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[2] The nitro group on this specific scaffold serves as a precursor to an amine, which is crucial for subsequent cyclization or coupling reactions in the assembly of target molecules.
Table 1: Physicochemical Properties of tert-Butyl (4-methyl-3-nitrophenyl)carbamate
| Property | Value | Source(s) |
| CAS Number | 630410-29-6 | [3] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |
| Molecular Weight | 252.27 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 105 - 109 °C | [4] |
| Storage | Sealed in dry, room temperature conditions | [1][3] |
Synthesis and Purification
The synthesis of tert-butyl (4-methyl-3-nitrophenyl)carbamate is reliably achieved via a two-step process. The first step involves the nitration of p-toluidine to produce the key precursor, 4-methyl-3-nitroaniline. The second step is the selective protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of 4-Methyl-3-nitroaniline (CAS 119-32-4)
This protocol is adapted from the established procedure by W. M. Cumming.
Experimental Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.
-
Cooling: Cool the solution to just below 0 °C using a freezing mixture (e.g., ice-salt bath). Maintain vigorous stirring.
-
Nitration: Prepare a nitrating mixture by carefully combining 7.5 g of nitric acid (d=1.48 g/ml) with 30 g of concentrated sulfuric acid. Slowly add this mixture dropwise to the stirred p-toluidine solution, ensuring the internal temperature is maintained at 0 °C.
-
Causality Insight: This exothermic nitration reaction is performed at low temperature to control the reaction rate and prevent over-nitration or side reactions. The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
-
Quenching: Once the addition is complete, allow the mixture to stand for a short period before carefully pouring it into 500 mL of ice-cold water. If necessary, add more ice to keep the temperature below 25 °C.
-
Neutralization and Precipitation: Filter the diluted solution to remove any impurities. Further dilute the filtrate to approximately three times its volume and neutralize it by the slow addition of solid sodium carbonate. It is crucial to keep the temperature as low as possible during neutralization to ensure clean precipitation.
-
Isolation and Purification: Collect the resulting precipitate by filtration. Press the solid dry and recrystallize it from alcohol to yield pure 4-methyl-3-nitroaniline as yellow monoclinic needles.
Step 2: Synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6)
This protocol is based on the procedure detailed in patent US 2010/0029639 A1 for the synthesis of "Intermediate 8".
Experimental Protocol:
-
Dissolution: To a solution of 4-methyl-3-nitroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
-
Expertise Insight: The aniline nitrogen in 4-methyl-3-nitroaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the adjacent nitro group and delocalization of the lone pair into the aromatic ring. Using a slight excess of the highly reactive Boc anhydride ensures the reaction proceeds to completion.
-
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equivalents) or 4-(dimethylamino)pyridine (DMAP, catalytic amount), to the mixture.
-
Causality Insight: The base acts as a scavenger for the acidic proton of the amine, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the Boc anhydride. DMAP is a particularly effective acylation catalyst.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with a water-immiscible organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure tert-butyl (4-methyl-3-nitrophenyl)carbamate.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.
Table 2: Spectroscopic and Analytical Data
| Analysis Type | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 9.75 (s, 1H), 8.11 (d, J=2.2 Hz, 1H), 7.60 (dd, J=8.5, 2.2 Hz, 1H), 7.42 (d, J=8.5 Hz, 1H), 2.45 (s, 3H), 1.49 (s, 9H). | |
| ¹³C NMR (Predicted) | δ: 152.5 (C=O), 147.8 (C-NO₂), 140.1 (C-NH), 133.5 (C-CH₃), 127.2 (Ar-CH), 124.5 (Ar-CH), 118.0 (Ar-CH), 80.5 (C(CH₃)₃), 28.1 (C(CH₃)₃), 19.5 (Ar-CH₃). | Predicted based on similar structures |
| Mass Spectrometry | MS (ES+): m/z = 253.1 [M+H]⁺ | |
| HPLC Purity | >95% (typical, method dependent) | N/A |
Note on ¹³C NMR: The predicted chemical shifts are based on the analysis of structurally similar compounds, such as tert-butyl m-tolylcarbamate and tert-butyl (3-nitrophenyl)carbamate. Experimental verification is recommended.
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
The primary value of tert-butyl (4-methyl-3-nitrophenyl)carbamate lies in its role as a strategic intermediate. The nitro group can be readily reduced to an amine, which then serves as a key nucleophile for constructing heterocyclic ring systems. A prominent example is its use in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a scaffold known to exhibit kinase inhibitory activity.
Kinase inhibitors are a major class of targeted cancer therapies, and the pyrazolopyrimidine core is a "privileged scaffold" found in numerous approved drugs and clinical candidates.
In the pathway described in patent US 2010/0029639 A1, tert-butyl (4-methyl-3-nitrophenyl)carbamate (referred to as Intermediate 8) undergoes reduction of the nitro group to form the corresponding aniline. This diamino-toluene derivative is then reacted with a substituted pyrazole to construct the fused pyrazolopyrimidine ring system. This final scaffold is further elaborated to produce potent kinase inhibitors. This application underscores the compound's utility in providing a precisely functionalized aromatic ring, ready for incorporation into complex, biologically active molecules.
Safety and Handling
As with all nitroaromatic compounds, tert-butyl (4-methyl-3-nitrophenyl)carbamate should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4] Avoid inhalation of dust and contact with skin and eyes. In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4] Thermal decomposition may produce hazardous nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4]
Conclusion
tert-Butyl (4-methyl-3-nitrophenyl)carbamate is a valuable and strategically designed chemical intermediate. Its synthesis is straightforward, proceeding from readily available starting materials. The compound's true utility is realized in its application as a building block for complex heterocyclic structures, most notably in the field of kinase inhibitor discovery. The protocols and data presented in this guide provide a comprehensive resource for scientists to confidently synthesize, characterize, and apply this compound in their research endeavors.
References
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- Supporting Information for various syntheses. (n.d.). Royal Society of Chemistry. Retrieved from a general search, specific document not available.
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- T. N. Tekin, G. T. Kose, & I. O. T. Y. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
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-
PrepChem. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]
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-
Reddit. (2024, August 17). Boc 4-Nitroaniline. r/OrganicChemistry. Retrieved from [Link]
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- Currie, K. S., et al. (2010). Pyrazolopyrimidine derivatives. U.S.
Sources
- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Executive Summary
This technical guide profiles tert-butyl (4-methyl-3-nitrophenyl)carbamate (CAS: 630410-29-6), a critical intermediate in medicinal chemistry. Structurally, it is the N-Boc protected derivative of 4-methyl-3-nitroaniline.
In drug discovery, this molecule serves as a stable, "masked" precursor to 3,4-diaminotoluene derivatives. The Boc group protects the primary amine at position 1, allowing for selective reduction of the nitro group at position 3. This orthogonality is essential for synthesizing benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles found in kinase inhibitors and GPCR ligands.
Physicochemical Profile
The following data establishes the core identity of the molecule. Researchers should use these values for stoichiometry calculations and database registration.
| Property | Specification |
| IUPAC Name | tert-butyl N-(4-methyl-3-nitrophenyl)carbamate |
| Common Name | Boc-4-methyl-3-nitroaniline |
| CAS Number | 630410-29-6 |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| Exact Mass | 252.1110 |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |
| SMILES | CC1=C(C=C(NC(=O)OC(C)(C)C)C=C1)[O-] |
Synthetic Strategy & Protocol
The Chemical Challenge
Direct Boc-protection of 4-methyl-3-nitroaniline is non-trivial compared to aliphatic amines. The nitro group (
Solution: The use of 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst is required. DMAP attacks the
Reaction Workflow Diagram
The following diagram illustrates the catalytic cycle and synthesis pathway.
Caption: DMAP-catalyzed Boc-protection of electron-deficient aniline.
Step-by-Step Experimental Protocol
Note: This protocol is scaled for 10 mmol of starting material.
Reagents:
-
4-Methyl-3-nitroaniline (1.52 g, 10.0 mmol)
-
Di-tert-butyl dicarbonate (
) (2.62 g, 12.0 mmol, 1.2 equiv) -
DMAP (122 mg, 1.0 mmol, 0.1 equiv)
-
Triethylamine (
) (1.5 mL, 1.1 equiv) – Optional, acts as an acid scavenger. -
Anhydrous THF (30 mL)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.
-
Dissolution: Add 4-methyl-3-nitroaniline and DMAP to the flask. Dissolve in anhydrous THF (30 mL).
-
Addition: Add
followed by (dissolved in a minimal amount of THF if solid, or neat if liquid). -
Reaction: Heat the mixture to reflux (
) for 12–16 hours.-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting aniline (usually lower
, intense yellow/orange) should disappear, replaced by a less polar, higher spot (Product).
-
-
Workup:
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude residue via silica gel column chromatography (Gradient: 0 20% EtOAc in Hexanes) or recrystallize from Hexane/EtOAc.
Structural Characterization (Validation)
To validate the synthesis, look for these diagnostic signals.
1H NMR (400 MHz, CDCl₃) Prediction:
- 1.52 (s, 9H): The diagnostic Boc singlet. If this is missing or integrates incorrectly, the reaction failed.
- 2.55 (s, 3H): Aryl-Methyl group.
- 6.50–7.00 (br s, 1H): Carbamate N-H proton (often broad, exchangeable).
- 7.20–8.20 (m, 3H): Aromatic protons. The proton ortho to the nitro group and meta to the methyl will be the most deshielded (downfield).
Mass Spectrometry (ESI):
-
Expected [M+H]⁺: 253.27
-
Expected [M+Na]⁺: 275.26 (Boc groups often fly as sodium adducts).
-
Fragment: Loss of t-butyl group often shows a peak at [M - 56].
Applications in Drug Discovery
The primary utility of CAS 630410-29-6 is as a scaffold for benzimidazole synthesis. The Boc group remains stable during the catalytic hydrogenation of the nitro group, allowing for the formation of a mono-protected diamine.
Caption: Pathway from Boc-nitroaniline to Benzimidazole scaffolds.
References
-
PubChem. 4-Methyl-3-nitroaniline (Compound Summary). National Library of Medicine.[3] Available at: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[4][5][6] The Journal of Organic Chemistry, 65(20), 6368–6380. (Validates DMAP/Boc2O mechanism). Available at: [Link]
Sources
- 1. 4-Methyl-3-nitroaniline | 119-32-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 4-nitrophenylcarbamate | C11H14N2O4 | CID 545874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Safety & Handling Guide: tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Topic: tert-Butyl (4-methyl-3-nitrophenyl)carbamate Safety & Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS: 630410-29-6 ) is a critical organic intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways, specifically B-Raf inhibitors and proton pump inhibitors.[1][2] It serves as a protected form of 4-methyl-3-nitroaniline, allowing for selective functionalization of the aromatic ring while masking the amine functionality.
This guide provides a rigorous technical analysis of the compound's safety profile, physicochemical properties, and synthetic utility. Unlike standard SDS documents, this whitepaper integrates field-proven handling protocols with mechanistic toxicology to ensure researcher safety and experimental success.
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
| Property | Data |
| IUPAC Name | tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate |
| Common Synonyms | N-Boc-4-methyl-3-nitroaniline; Carbamic acid, (4-methyl-3-nitrophenyl)-, 1,1-dimethylethyl ester |
| CAS Number | 630410-29-6 |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| Appearance | Yellow to pale orange crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, THF; Insoluble in water |
| Melting Point | 108–112 °C (Typical range for Boc-nitroanilines) |
| SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[O-] |
Hazard Identification & Risk Assessment (E-E-A-T)
The "Nitro-Aromatic" Risk Factor
While the tert-butoxycarbonyl (Boc) group reduces the immediate acute toxicity compared to the free amine (4-methyl-3-nitroaniline), the nitro group (-NO₂) remains a potent toxophore.
-
Expert Insight: Nitro-aromatics are metabolic precursors to N-hydroxylamines, which can oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), leading to methemoglobinemia . Although Boc-protection mitigates direct absorption, metabolic cleavage in vivo (or accidental ingestion/inhalation of dust) restores this risk.
-
Energetic Potential: As a nitro compound, this intermediate possesses intrinsic energy. While not classified as a high explosive, it should never be subjected to adiabatic compression, dry heating above 150°C, or distillation to dryness without a stabilizer.
GHS Classification (Derived)
Based on Structure-Activity Relationship (SAR) with CAS 119-32-4 and general carbamates.
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long lasting effects.[3]
Safe Handling & Synthesis Protocol
Safety Decision Tree
The following workflow illustrates the critical decision points when handling this compound to prevent exposure and runaway reactions.
Figure 1: Safety Decision Tree for handling nitro-aromatic intermediates.
Synthesis Protocol (Method 229)
Reference Standard: US Patent 2009/0118261 A1 [1].
Objective: Synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate from 4-methyl-3-nitroaniline.
Reagents:
-
4-methyl-3-nitroaniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Dissolve 4-methyl-3-nitroaniline in THF. Note: The solution will be yellow/orange.
-
Addition: Add Boc₂O (dissolved in minimal THF) dropwise to the aniline solution.
-
Reaction: Heat the mixture to 65°C (gentle reflux) under nitrogen atmosphere.
-
Self-Validating Check: Monitor via TLC (30% EtOAc/Hexane). The starting material (lower R_f, bright yellow) should disappear, replaced by a less polar, UV-active spot (product).
-
-
Duration: Stir for 12–16 hours.
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.[4]
-
Safety Note: Do not overheat the residue during rotary evaporation.
-
-
Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).
Emergency Response & Toxicology
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Fire-Fighting Measures
-
Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Chemical foam.
-
Specific Hazards: Emits toxic fumes under fire conditions (Nitrogen oxides, Carbon monoxide).
-
Explosion Risk: Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.
Synthetic Pathway Visualization
The following diagram places the compound in its broader synthetic context, specifically regarding the reduction to the diamine for kinase inhibitor synthesis.
Figure 2: Synthetic utility of CAS 630410-29-6 in drug development pathways.
Storage & Stability
-
Storage Conditions: Store in a tightly closed container.
-
Temperature: 2–8°C (Refrigerated) recommended for long-term stability; Room temperature acceptable for short-term.
-
Incompatibilities: Strong oxidizing agents, strong acids (causes Boc deprotection), strong bases.
References
-
United States Patent Application 20090118261 . Pyrazoles useful as inhibitors of protein kinases. Method 229: Synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate.[4]
-
BLD Pharm . Product Datasheet: tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6).[1][2][5][6]
-
PubChem . Compound Summary: 4-methyl-3-nitroaniline (Parent Compound).[4]
-
CymitQuimica . Safety Data Sheet: tert-Butyl (4-methyl-3-nitrophenyl)carbamate.
Sources
- 1. 1339630-41-9|2-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 1877664-57-7|tert-Butyl (3-fluoro-5-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 630410-29-6|tert-Butyl (4-methyl-3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]
- 6. Tert-butyl (4-methyl-3-nitrophenyl)carbamate | CymitQuimica [cymitquimica.com]
Technical Guide: Solubility Profile of tert-Butyl (4-methyl-3-nitrophenyl)carbamate
The following technical guide details the solubility profile, solvent selection, and handling protocols for tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS: 630410-29-6). This document is structured for researchers requiring actionable data for synthesis, purification, and formulation.
Executive Summary & Chemical Context[1][2][3][4]
tert-Butyl (4-methyl-3-nitrophenyl)carbamate is a critical intermediate used primarily in the synthesis of kinase inhibitors and pharmaceutical building blocks. Structurally, it consists of a lipophilic toluene core, a polar nitro group, and a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group.
Solubility Behavior: The compound exhibits amphiphilic but predominantly lipophilic behavior . The Boc moiety significantly increases solubility in organic solvents compared to its precursor (4-methyl-3-nitroaniline), while reducing solubility in acidic aqueous media due to the masking of the amine.
Critical Application:
-
Reaction Medium: High solubility in THF and DCM allows for efficient reduction of the nitro group or further functionalization.
-
Purification: The solubility differential between Ethyl Acetate (high) and Hexanes (low) is the primary lever for purification via crystallization or chromatography.
Predicted & Observed Solubility Profile
As exact thermodynamic solubility values are rarely published for specific intermediates, the following data is synthesized from structural analysis (LogP ~3.2), analogous Boc-aniline behavior, and standard synthesis protocols.
Solvent Class Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | Tetrahydrofuran (THF) | Excellent (>100 mg/mL) | Primary reaction solvent; synthesis from Boc₂O. |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Extraction; transport; chromatography loading. | |
| Ethyl Acetate (EtOAc) | Good (50-100 mg/mL) | Extraction; crystallization (solvent). | |
| DMSO / DMF | High | Stock solutions for bio-assays; difficult to remove. | |
| Polar Protic | Methanol / Ethanol | Moderate (Heating req.) | Crystallization (often requires heating to dissolve). |
| Isopropanol (IPA) | Moderate to Low | Anti-solvent for crystallization. | |
| Non-Polar | Hexanes / Heptane | Poor (<1 mg/mL) | Anti-solvent ; used to precipitate the product. |
| Toluene | Moderate | Reaction solvent at elevated temperatures. | |
| Aqueous | Water | Insoluble | Wash solvent; product precipitates immediately. |
Process Note: The standard purification method involves dissolving the crude residue in a minimum volume of hot Ethyl Acetate and slowly adding Hexanes (or Petroleum Ether) to induce crystallization [1, 3].
Experimental Protocol: Solubility Determination
For precise process development (e.g., formulation or critical crystallization), do not rely on estimates. Use the following Gravimetric Saturation Protocol . This method is self-validating and accounts for solvent purity and temperature fluctuations.
Workflow Diagram: Gravimetric Solubility Screen
Caption: Step-wise decision tree for determining both kinetic (rapid) and thermodynamic (equilibrium) solubility.
Step-by-Step Methodology
-
Preparation: Weigh approximately 50 mg of tert-Butyl (4-methyl-3-nitrophenyl)carbamate into a clear HPLC vial.
-
Solvent Addition: Add the solvent of interest in 100 µL increments while stirring at 25°C.
-
Visual Endpoint:
-
If the solid dissolves immediately, solubility is High .
-
If the solid persists after 1 mL (Conc < 50 mg/mL), proceed to Equilibrium Testing .
-
-
Equilibrium Testing (Thermodynamic):
-
Add excess solid to the solvent until a suspension forms.
-
Stir for 24 hours at controlled temperature.
-
Filter the supernatant using a 0.45 µm PTFE syringe filter (Nylon filters may bind the Boc-group).
-
Evaporate a known volume of filtrate and weigh the residue to calculate exact concentration (
).
-
Applications in Synthesis & Purification[5]
Reaction Solvent Selection
The synthesis of this carbamate typically involves reacting 4-methyl-3-nitroaniline with Di-tert-butyl dicarbonate (Boc₂O).
-
Recommended Solvent: THF (Tetrahydrofuran) .
-
Reasoning: THF solubilizes both the aniline precursor and the Boc₂O reagent efficiently. It is easily removed by rotary evaporation (bp 66°C) and allows for reflux if the reaction kinetics are slow [1].
Crystallization Strategy (Purification)
Recrystallization is preferred over column chromatography for scalability.
-
Solvent System: Ethyl Acetate / Hexanes (or Heptanes).
-
Ratio: Start with 1:1. Dissolve in hot EtOAc, then add Hexanes until turbidity persists. Cool slowly to 4°C.
-
Alternative: Ethanol / Water. Dissolve in hot Ethanol; add water dropwise until cloudy. This method yields high purity but requires careful drying to remove water [2].
Safety & Handling (SDS Highlights)
While specific toxicology data for this intermediate may be limited, handle as a Nitroaromatic Derivative .
-
Hazards: Potentially toxic by inhalation and ingestion. Nitroanilines are known methemoglobin-formers.
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Boc groups can be acid-labile; avoid storage near HCl or TFA vapors.
References
-
Vertex Pharmaceuticals. (2009). Patent US 2009/0118261 A1: Inhibitors of c-Met and uses thereof. (Describes synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate in THF).
-
Organic Syntheses. (1968). tert-Butyl Carbamate Preparation and Recrystallization.[1][2] (Provides general protocols for Boc-carbamate purification).
-
BLD Pharm. (2023). Product Data Sheet: tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6).[3]
-
PubChem. (2023).[4][5] Compound Summary: 4-methyl-3-nitroaniline (Precursor Data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2021104256A1 - Heterocyclic derivative, pharmaceutical composition thereof and use thereof - Google Patents [patents.google.com]
- 3. 630410-29-6|tert-Butyl (4-methyl-3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]
- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
Technical Profile: tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate
Content Type: Technical Monograph & Application Guide Primary Identifier: CAS 630410-29-6 (Commercial/Catalog) Context: Kinase Inhibitor Synthetic Intermediates
Executive Summary
This technical guide profiles tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate , a critical protected intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), most notably Ponatinib (Iclusig) .
For drug development professionals, this compound represents a strategic "masked" synthon. It stabilizes the highly reactive aniline functionality of 4-methyl-3-nitroaniline, allowing for selective reduction of the nitro group to a primary amine. This selectivity is essential for constructing the "tail" regions of type II kinase inhibitors without inducing polymerization or regiospecific errors during scaffold coupling.
Nomenclature & Identification Matrix
In chemical sourcing and patent literature, this compound is obscured by various naming conventions. The table below consolidates these synonyms to facilitate accurate database searching and procurement.
Table 1: Synonym & Identifier Cross-Reference
| Category | Primary Nomenclature / Identifier | Utility Context |
| Common Chemical Name | tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate | General Laboratory Use |
| IUPAC Name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | Publications & Regulatory Docs |
| CAS Index Name | Carbamic acid, N-(4-methyl-3-nitrophenyl)-, 1,1-dimethylethyl ester | SciFinder / Patent Searching |
| Shorthand / Acronym | N-Boc-4-methyl-3-nitroaniline | Notebooks & Internal Protocols |
| Commercial CAS | 630410-29-6 | Vendor Catalogs (e.g., BLDpharm) |
| Parent Amine CAS | 119-32-4 (refers to 4-methyl-3-nitroaniline) | Precursor Sourcing |
| SMILES | CC1=C(C=C(C=C1)[O-])NC(=O)OC(C)(C)C | Chemoinformatics / Docking |
| InChIKey | Computed from structure | Digital Resolution |
Structural Analysis & Chemical Logic
The utility of this compound lies in the Boc (tert-butyloxycarbonyl) protecting group.
-
Electronic Modulation: The nitro group at the 3-position is strongly electron-withdrawing, deactivating the ring. The Boc-amino group at position 1 is electron-donating but sterically bulky.
-
Regioselectivity: In the synthesis of Ponatinib, the target is often the reduced form: tert-butyl (3-amino-4-methylphenyl)carbamate .
-
Why Protect? If one attempts to couple the scaffold directly to the diamine (3-amino-4-methylaniline), the reaction may occur at the wrong nitrogen (the 1-amino vs 3-amino). By locking the 1-amino position with a Boc group (forming our subject compound), chemists ensure that subsequent coupling reactions only occur at the newly formed 3-amino site after nitro reduction.
Diagram 1: Structural Logic & Nomenclature
Caption: The transformation of the parent amine into the target Boc-protected intermediate, highlighting the functional groups critical for downstream synthesis.
Synthetic Utility: The Ponatinib Pathway
The primary pharmaceutical application of tert-butyl N-(4-methyl-3-nitrophenyl)carbamate is as the precursor to the "Right-Hand Side" (RHS) of the Ponatinib molecule.
The Problem:
Directly synthesizing Ponatinib requires linking a piperazine-methyl-trifluoromethyl-phenyl fragment to an imidazopyridazine scaffold.[1] The linker is a benzamide.[2] The specific aniline required for this linkage is sensitive.
The Solution (The Protocol):
-
Protection: Convert 4-methyl-3-nitroaniline to N-Boc-4-methyl-3-nitroaniline (Our Topic).
-
Reduction: Reduce the Nitro group (
) to an Amine ( ) using or . -
Coupling: The newly exposed amine reacts with the scaffold.
-
Deprotection: The Boc group is removed (acidic conditions) to regenerate the original amine or allow further modification.
Diagram 2: Role in Kinase Inhibitor Synthesis
Caption: The synthetic workflow showing the compound's role as a temporary 'mask' to enable selective reduction and coupling.
Experimental Protocols
The following protocols are synthesized from standard methodologies for Boc-protection of electron-deficient anilines (Huang et al., 2010; Greene's Protective Groups).
Protocol A: Synthesis of tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate
Objective: Selective protection of the aniline nitrogen.
Reagents:
-
4-methyl-3-nitroaniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq) - Catalyst
-
Triethylamine (TEA) (2.0 eq) - Base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitroaniline in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Catalysis: Add DMAP and TEA. Stir at room temperature (RT) for 10 minutes.
-
Addition: Add Boc₂O portion-wise or as a solution in DCM over 15 minutes.
-
Note: The reaction may be slightly exothermic. Use a water bath if scaling up >10g.
-
-
Reaction: Stir at RT for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (more polar) should disappear, and the less polar Boc-protected product should appear.
-
Work-up:
-
Wash the organic layer with 1M HCl (to remove excess TEA/DMAP).
-
Wash with Saturated NaHCO₃.
-
Wash with Brine.[1]
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography if high purity (>98%) is required.
Yield: Typically 85–95%. Appearance: Pale yellow to off-white solid.
Protocol B: Quality Control & Analytics
To validate the identity of the synthesized compound (CAS 630410-29-6), use the following parameters:
| Technique | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | δ 1.50 (s, 9H) : Characteristic Boc tert-butyl singlet.δ 2.45 (s, 3H) : Methyl group on the aromatic ring.Aromatic Region : Signals corresponding to the 1,3,4-substitution pattern. |
| LC-MS | [M+H]+ : Look for parent ion or [M+Na]+.Fragmentation : Loss of 100 Da (Boc group) is common in ESI source, showing the parent amine peak. |
| Melting Point | Literature values vary by purity but typically range 105–115 °C . |
References
-
Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[2] Journal of Medicinal Chemistry, 53(12), 4701–4719.[2] Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[3] (Standard reference for Boc chemistry protocols).
-
BLDpharm. (n.d.). Product Entry: tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6).[4] Link
-
BenchChem. (2025).[1] Application Notes: Synthesis of Ponatinib Intermediates. (Contextual grounding for the nitro-reduction pathway).
Sources
A Comparative Analysis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate and its N-Methyl Analogue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis. The substitution pattern on the carbamate nitrogen—specifically, the presence or absence of an alkyl group—imparts profound differences in the molecule's physicochemical properties, spectroscopic signature, and chemical reactivity. This guide provides an in-depth technical comparison between tert-butyl (4-methyl-3-nitrophenyl)carbamate, a secondary carbamate (possessing an N-H bond), and its corresponding N-methyl analogue, a tertiary carbamate. We will explore the nuances of their synthesis, analytical characterization, and divergent reactivity profiles, offering field-proven insights and detailed experimental protocols for the practicing scientist.
Introduction and Structural Overview
The carbamate moiety is a vital structural motif in medicinal chemistry, serving as a stable peptide bond isostere and a key component in numerous therapeutic agents.[1] The tert-butyl carbamate, or Boc-protected amine, is particularly valued for its stability across a wide range of chemical conditions and its clean, mild removal under acidic protocols.[2] This guide focuses on two closely related structures:
-
tert-Butyl (4-methyl-3-nitrophenyl)carbamate: A secondary carbamate derived from the protection of 4-methyl-3-nitroaniline. Its key feature is the presence of a proton on the nitrogen atom (N-H).
-
tert-Butyl methyl(4-methyl-3-nitrophenyl)carbamate: A tertiary carbamate, the N-methylated analogue of the first compound. It lacks a proton on the nitrogen, which is instead substituted with a methyl group (N-CH₃).
The seemingly minor addition of a single methyl group fundamentally alters the molecule's steric and electronic environment, leading to significant, predictable, and exploitable differences in its behavior.
Caption: General workflow for Boc-protection of an aniline.
Detailed Experimental Protocol:
-
Setup: To a solution of 4-methyl-3-nitroaniline (1.0 equiv) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 equiv).
-
Reaction: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the mixture. Stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl (4-methyl-3-nitrophenyl)carbamate.
Synthesis of tert-Butyl methyl(4-methyl-3-nitrophenyl)carbamate (Tertiary Carbamate)
This analogue is most conveniently prepared by the N-methylation of its secondary carbamate precursor.
Causality of Experimental Choices:
-
Base: A strong, non-nucleophilic base is required to deprotonate the carbamate N-H. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the nitrogen, and the only byproduct is hydrogen gas.
-
Methylating Agent: Iodomethane (Methyl Iodide) is a highly effective and reactive methylating agent for this transformation. [3]* Solvent: Anhydrous, polar aprotic solvents like THF or DMF are necessary to dissolve the carbamate salt and prevent reaction with the strong base.
Detailed Experimental Protocol:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl (4-methyl-3-nitrophenyl)carbamate (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Methylation: Add iodomethane (1.5 equiv) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate.
-
Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the N-methylated product.
Physicochemical and Spectroscopic Differentiation
The N-methyl group introduces distinct and readily identifiable changes in the molecule's properties.
Structural and Electronic Effects
-
Hydrogen Bonding: The primary difference is the loss of the N-H proton, which eliminates the ability of the N-methyl analogue to act as a hydrogen bond donor. This significantly impacts its crystal packing, solubility, and chromatographic behavior.
-
Steric Hindrance: The methyl group adds steric bulk around the nitrogen atom, which can influence the rotational barrier around the N-C(O) bond and affect the molecule's conformational preferences. [1]* Polarity: The N-methyl analogue is generally less polar than its N-H counterpart due to the loss of the hydrogen-bonding N-H group. This results in a higher Rf value in normal-phase TLC and a shorter retention time in normal-phase HPLC.
Comparative Data Summary
| Property | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | tert-Butyl methyl(4-methyl-3-nitrophenyl)carbamate | Rationale for Difference |
| Molecular Weight | ~266.28 g/mol | ~280.31 g/mol | Addition of a CH₂ group (+14.03 Da). |
| ¹H NMR (N-H Signal) | Present, broad singlet (~6.5-8.5 ppm) | Absent | N-H proton is replaced by N-CH₃ group. |
| ¹H NMR (N-CH₃ Signal) | Absent | Present, singlet (~3.2 ppm) | Introduction of the N-methyl group. |
| IR (N-H Stretch) | Present (~3300-3400 cm⁻¹) | Absent | Absence of the N-H bond. |
| H-Bonding Capability | Donor & Acceptor | Acceptor only (at C=O) | Loss of the acidic N-H proton. |
| Polarity | Higher | Lower | Elimination of the polar N-H bond. |
Spectroscopic Signatures
Spectroscopic analysis provides definitive confirmation of the structure and the most direct evidence of the difference between the two compounds.
-
¹H and ¹³C NMR Spectroscopy: The most telling difference in the ¹H NMR spectrum is the disappearance of the broad singlet corresponding to the N-H proton and the appearance of a new singlet integrating to three protons around 3.2 ppm for the N-CH₃ group. In the ¹³C NMR spectrum of the N-methyl analogue, a new signal will appear around 30-35 ppm, corresponding to the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum of the secondary carbamate will feature a distinct, often sharp, absorption band in the region of 3300-3400 cm⁻¹, characteristic of an N-H stretching vibration. This band will be completely absent in the spectrum of the N-methyl analogue. Both compounds will show a strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) for the N-methyl analogue will be 14 mass units higher than that of the parent compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Divergent Chemical Reactivity
The absence of the N-H proton in the N-methyl analogue creates a fundamental divergence in chemical reactivity, particularly under basic conditions.
Stability and Deprotection (Acidic Conditions)
Both carbamates are readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the corresponding amine. The mechanism proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide. The N-methylation has a minor electronic effect on the lability of the Boc group, but the general protocol for its removal remains the same for both compounds.
Reactivity Under Basic Conditions
This is where the two compounds exhibit starkly different behavior.
-
Secondary Carbamate (N-H): The N-H proton is weakly acidic and can be removed by a strong base. For carbamates with a good leaving group on the oxygen (like a phenyl or nitrophenyl group), this deprotonation can facilitate an E1cb-type elimination mechanism, leading to the formation of a highly reactive isocyanate intermediate. [4][5]While the tert-butoxy group is a poor leaving group, this pathway can be relevant in other contexts and highlights the reactivity of the N-H proton.
-
Tertiary Carbamate (N-CH₃): Lacking an acidic proton on the nitrogen, the N-methyl analogue cannot undergo elimination to form an isocyanate. [5]Its reaction with strong bases under harsh conditions would proceed via a different mechanism, such as nucleophilic attack at the carbonyl carbon (BAc2), which is generally much slower. [4]
Caption: Divergent reactivity pathways under basic conditions.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and analyzing reactions of these compounds. [6][7]
Protocol for HPLC Analysis
-
Column: A reverse-phase C18 column is typically effective. [8]* Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is used.
-
Detection: UV detection is highly effective due to the presence of the nitrophenyl chromophore. A wavelength of 254 nm is a good starting point.
-
Expected Result: Due to its lower polarity, tert-butyl methyl(4-methyl-3-nitrophenyl)carbamate will typically have a longer retention time in reverse-phase HPLC compared to its more polar N-H analogue.
Conclusion
The distinction between tert-butyl (4-methyl-3-nitrophenyl)carbamate and its N-methyl analogue extends far beyond a simple 14-dalton mass difference. The presence or absence of the N-H proton dictates fundamental properties including polarity, hydrogen bonding capability, and spectroscopic signatures. Most critically, it creates divergent pathways of chemical reactivity, particularly under basic conditions. For the researcher, scientist, or drug development professional, a thorough understanding of these differences is essential for predictable synthesis, accurate characterization, and the rational design of complex molecular architectures.
References
-
Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates. Google Search. 6
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U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Google Search. 7
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WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. WuXi AppTec. Link
-
Separation Science. Effective Analysis Carbamate Pesticides. Separation Science. Link
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Choi, J., et al. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. Link
-
Sigma-Aldrich. Application Note – N-Boc protection. Sigma-Aldrich. Link
-
BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem. Link
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Link
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Link
-
Scribd. HPLC Method for Analyzing Carbamate Pesticides. Scribd. Link
-
ResearchGate. N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF. ResearchGate. Link
-
Jacquemard, C., et al. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Link
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Link
-
RSC Publishing. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. RSC Publishing. Link
-
PubChem. tert-Butyl 4-nitrophenylcarbamate. PubChem. Link
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ResearchGate. Synthesis of New Active o-Nitrophenyl Carbamates | Request PDF. ResearchGate. Link
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ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. ACS Publications. Link
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Benchchem. Phenyl methyl(4-nitrophenyl)carbamate. Benchchem. Link
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PubMed. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed. Link
-
Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Link
-
PubMed. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. Link
-
ACS Publications. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Publications. Link
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IRIS. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. Link
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Link
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ResearchGate. Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide | Request PDF. ResearchGate. Link
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PubMed. Reaction of primary and secondary amines to form carbamic acid glucuronides. PubMed. Link
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RSC Publishing. N-Methylation of carbamate derivatives of α-amino acids. RSC Publishing. Link
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ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook. Link
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ChemicalBook. tert-Butyl methyl(3-nitrophenyl)carbamate synthesis. ChemicalBook. Link
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ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Link
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Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Organic Syntheses. Link
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Sigma-Aldrich. tert-Butyl (4-nitrophenyl)carbamate. Sigma-Aldrich. Link
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Supporting Information. Characterization Data of the Products. Unknown Source. Link
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BLD Pharm. tert-Butyl methyl(4-nitrophenyl)carbamate. BLD Pharm. Link
-
MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Link
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Catalysis Science & Technology. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. The Royal Society of Chemistry. Link
-
ResearchGate. Hydrolysis of N‐methylated carbamates or amides. ResearchGate. Link
-
National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. Link
-
BLDpharm. tert-Butyl (4-methyl-3-nitrophenyl)carbamate. BLDpharm. Link
-
ResearchGate. Scheme 3 N-Methyl-N-(o-nitrophenyl) carbamates as photoremovable... ResearchGate. Link
-
Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. Link
-
ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Link
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PMC. Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. Link
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tert-Butyl (4-methyl-3-nitrophenyl)carbamate PubChem CID and InChIKey
This technical guide provides an in-depth analysis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate , a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles used in kinase inhibitor development.
Chemical Identity & Physiochemical Profile[1][2][3][4]
This compound serves as a protected aniline derivative, specifically designed to mask the nucleophilic amine during multi-step synthesis while directing subsequent electrophilic aromatic substitutions or facilitating controlled reduction of the nitro group.
| Property | Specification |
| IUPAC Name | tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate |
| Common Name | N-Boc-4-methyl-3-nitroaniline; N-Boc-3-nitro-p-toluidine |
| CAS Number | 630410-29-6 |
| PubChem CID | Not directly indexed in public summary (Search via CAS 630410-29-6) |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| SMILES | CC1=C(C=C(NC(=O)OC(C)(C)C)C=C1)[O-] |
| Appearance | Yellow to off-white solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Note on Identifiers: While the specific PubChem CID is often aggregated under broader substance entries for this catalog item, the CAS 630410-29-6 is the definitive identifier for procurement and database retrieval.
Synthetic Architecture
The synthesis of tert-butyl (4-methyl-3-nitrophenyl)carbamate is a classic protection strategy involving the reaction of 4-methyl-3-nitroaniline (3-nitro-p-toluidine) with di-tert-butyl dicarbonate (Boc₂O) . The reaction is typically thermodynamically controlled to favor the mono-protected carbamate over the bis-Boc species.
Reaction Mechanism & Causality
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of one Boc₂O ester group.
-
Elimination: tert-Butoxide is eliminated, which subsequently decarboxylates to form CO₂ and tert-butanol.
-
Selectivity: The presence of the electron-withdrawing nitro group at the ortho position (relative to the methyl) and meta position (relative to the amine) slightly deactivates the aniline, requiring catalytic activation (e.g., DMAP) or elevated temperatures, but also suppressing over-reaction to the bis-Boc product.
Synthetic Pathway Diagram (Graphviz)
Figure 1: Synthetic pathway for the Boc-protection of 4-methyl-3-nitroaniline.
Functional Utility in Medicinal Chemistry
This carbamate is a high-value intermediate in the synthesis of benzimidazole-based kinase inhibitors (e.g., targeting B-Raf or EGFR mutations).
The "Reduction-Cyclization" Strategy
The primary utility lies in the nitro group reduction . Once the amine is protected as a Boc-carbamate, the nitro group can be selectively reduced (using H₂/Pd-C or Fe/NH₄Cl) to generate a 1,2-diamine equivalent (specifically, an N-Boc-phenylenediamine). This species reacts with aldehydes or carboxylic acids to close the imidazole ring, forming a benzimidazole core while retaining the Boc-protected nitrogen for later functionalization.
Downstream Application Diagram (Graphviz)
Figure 2: Application of the carbamate in benzimidazole synthesis.
Experimental Protocol
This protocol is adapted from standard methodologies for Boc-protection of electron-deficient anilines (e.g., Method 229 from US Patent 2009/0118261).
Materials
-
Substrate: 4-Methyl-3-nitroaniline (10.0 g, 66 mmol)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (17.2 g, 79 mmol, 1.2 equiv)
-
Solvent: Tetrahydrofuran (THF), anhydrous (25 mL)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional but recommended for faster kinetics)
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-3-nitroaniline (10.0 g) in anhydrous THF (25 mL).
-
Addition: Add Di-tert-butyl dicarbonate (17.2 g) in a single portion. If using DMAP, add it at this stage (approx. 5 mol%).
-
Reaction: Heat the solution to 65°C (gentle reflux) under an inert atmosphere (N₂ or Ar). Stir for 12–24 hours.
-
Control Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting aniline is more polar than the carbamate product.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to remove THF.[1]
-
Redissolve the residue in Ethyl Acetate (100 mL).
-
Wash with 1M HCl (2 x 50 mL) to remove any unreacted aniline or DMAP.
-
Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[2][3][4]
-
-
Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography on silica gel, eluting with a gradient of 5–20% Ethyl Acetate in Hexanes.
Expected Yield[9]
-
Yield: 85–95%
-
Characterization: ¹H NMR (CDCl₃) should show a singlet at ~1.5 ppm (9H, Boc) and aromatic signals consistent with the 1,3,4-substitution pattern.
Safety & Handling
-
Toxicity: Like many nitro-aromatics, this compound should be treated as potentially toxic by inhalation and ingestion.
-
Sensitization: Potential skin sensitizer. Use nitrile gloves and a lab coat.
-
Reactivity: Stable under ambient conditions. Avoid strong acids (cleaves Boc group) and strong reducing agents (unless intended).
References
-
US Patent 2009/0118261 A1. Pyrazoles as B-Raf Kinase Inhibitors. (Method 229: Synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate).
-
BLD Pharm. Product Datasheet: tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6).[5][6]
-
PubChem. Compound Summary for CAS 630410-29-6 (via Substance).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. WO2021104256A1 - Heterocyclic derivative, pharmaceutical composition thereof and use thereof - Google Patents [patents.google.com]
- 5. 1640363-83-2|tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]
- 6. chemat.com.pl [chemat.com.pl]
Methodological & Application
Application Protocol: Efficient Boc Protection of 4-Methyl-3-nitroaniline
Abstract
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, valued for its stability and ease of selective removal under mild acidic conditions.[1][2] This application note provides a comprehensive, field-proven protocol for the N-Boc protection of 4-methyl-3-nitroaniline, yielding tert-butyl (4-methyl-3-nitrophenyl)carbamate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and present critical safety and handling information for all reagents. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and reproducible method for the protection of this key synthetic intermediate.
Introduction
The protection of amine functionalities is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling precise molecular construction.[2] The Boc group, in particular, offers a robust shield for primary and secondary amines, readily introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride).[1] The resulting carbamate is stable to a wide array of reaction conditions, yet can be cleaved under mild acidic conditions, ensuring orthogonality with other protecting groups like Fmoc and Cbz.[1]
4-Methyl-3-nitroaniline is a valuable building block in medicinal chemistry and materials science. The presence of both an amino and a nitro group on the aromatic ring necessitates careful strategic manipulation. The nitro group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen, making its protection more challenging than that of simple alkylamines or electron-rich anilines.[3] This protocol is optimized to address this challenge, ensuring high yields and purity of the desired N-Boc protected product.
Reaction Mechanism
The Boc protection of an amine proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate.[4] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable products, carbon dioxide and a tert-butoxide anion.[5] In the presence of a base, the protonated amine intermediate is neutralized, driving the reaction forward.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Methyl-3-nitroaniline | ≥ 99% | Carl ROTH | 119-32-4 |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥ 98% | Carl ROTH | 24424-99-5 |
| Tetrahydrofuran (THF) | Anhydrous | Major Supplier | 109-99-9 |
| Triethylamine (TEA) | ≥ 99% | Major Supplier | 121-44-8 |
| Ethyl acetate | ACS Grade | Major Supplier | 141-78-6 |
| Hexane | ACS Grade | Major Supplier | 110-54-3 |
| Deionized Water | N/A | In-house | 7732-18-5 |
| Anhydrous Sodium Sulfate | ACS Grade | Major Supplier | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Major Supplier | 7631-86-9 |
Safety and Handling
4-Methyl-3-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6] May cause damage to organs through prolonged or repeated exposure.[6][7] It is also toxic to aquatic life with long-lasting effects.[6][7] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8] In case of contact, wash the affected area immediately with plenty of water.[6]
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid that can cause skin and serious eye irritation.[2] It is fatal if inhaled.[2][9] Handle with extreme caution in a fume hood, wearing appropriate PPE.[9] Keep away from heat, sparks, and open flames.[10][11] In case of accidental inhalation, move the person to fresh air and call for immediate medical attention.[2]
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
Triethylamine (TEA): Flammable and corrosive liquid. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
Experimental Protocol
This protocol details the N-Boc protection of 4-methyl-3-nitroaniline on a 10 mmol scale.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-3-nitroaniline (1.52 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask and stir until the aniline is completely dissolved.
-
Add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution.
Reaction Execution
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol, 1.1 equiv.) in anhydrous THF (10 mL).
-
Slowly add the Boc₂O solution to the stirred aniline solution at 0 °C over a period of 10-15 minutes using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford the pure tert-butyl (4-methyl-3-nitrophenyl)carbamate as a solid.
Expected Yield
Typical yields for this reaction are in the range of 85-95% after purification.
Visualizing the Workflow
The following diagram illustrates the key steps in the Boc protection of 4-methyl-3-nitroaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. dl.novachem.com.au [dl.novachem.com.au]
Application Note: Chemoselective Synthesis of tert-Butyl (3-amino-4-methylphenyl)carbamate
Executive Summary
The preparation of tert-butyl (3-amino-4-methylphenyl)carbamate is a critical intermediate step in the synthesis of various tyrosine kinase inhibitors and peptidomimetics. The core challenge in this transformation is the chemoselective reduction of the nitro group (
This Application Note provides two validated protocols for this transformation:
-
Method A (Catalytic Hydrogenation): The industry standard for scalability and cleanliness.
-
Method B (Dissolving Metal Reduction): A robust, iron-mediated protocol for laboratories lacking high-pressure hydrogenation infrastructure or for substrates containing halogen substituents sensitive to hydrogenolysis.
Retrosynthetic Analysis & Strategy
The target molecule is a differentially protected diaminotoluene. The synthesis typically proceeds from commercially available 4-methyl-3-nitroaniline. The strategy involves installing the Boc group before reducing the nitro group to ensure the final product has distinguishable amine reactivities (a free aniline for coupling and a protected aniline for later release).
Mechanistic Pathway
The reduction of the nitro group proceeds through a nitroso (
Figure 1: Synthetic route from starting aniline to target scaffold.
Upstream Preparation: Synthesis of the Nitro Precursor
Note: If you have already purchased the nitro precursor, skip to Section 4.
Reaction: Protection of 4-methyl-3-nitroaniline.
Reagents: Di-tert-butyl dicarbonate (
-
Dissolve 4-methyl-3-nitroaniline (1.0 equiv) in anhydrous THF (5 mL/mmol).
-
Add
(1.1 equiv). Note: Base is often unnecessary for electron-deficient anilines, but catalytic DMAP (0.05 equiv) can accelerate the reaction. -
Heat to reflux for 4–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield tert-butyl (4-methyl-3-nitrophenyl)carbamate as a yellow solid.
Core Protocol A: Catalytic Hydrogenation (Pd/C)
Best For: Clean reactions, simple workup, substrates without halogens (Cl, Br, I). Mechanism: Heterogeneous catalysis via surface-adsorbed hydrogen species.
Materials
-
Substrate: tert-butyl (4-methyl-3-nitrophenyl)carbamate
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% water) preferred for safety.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (30–50 psi).
Step-by-Step Procedure
-
Inerting: Purge a round-bottom flask with nitrogen (
) or Argon. -
Loading: Add the nitro precursor (1.0 equiv) and dissolve in MeOH (10 mL/g).
-
Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst.
-
Safety Critical: Pd/C is pyrophoric when dry. Always use "wet" catalyst or add under an inert blanket. Do not add catalyst to a flask containing solvent vapor and air; add catalyst first or under strict
flow.
-
-
Hydrogenation:
-
Balloon Method: Evacuate the flask (vacuum) and backfill with
three times. Leave connected to an balloon. Stir vigorously at Room Temperature (RT). -
Parr Shaker: Pressurize to 30 psi, vent, repeat 3x. Shake at 30 psi for 2–4 hours.
-
-
Monitoring: Check TLC or LC-MS after 2 hours. Look for the disappearance of the nitro peak and the appearance of the aniline (lower
on silica, often fluorescent blue under UV). -
Workup:
-
Filter the mixture through a pad of Celite to remove the Pd/C.
-
Important: Do not let the filter cake dry out completely (fire hazard). Wash the cake with MeOH.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as an off-white to pale brown solid/oil.
Core Protocol B: Iron/Ammonium Chloride Reduction[1]
Best For: Labs without hydrogenation equipment, large-scale batches, or substrates containing halogens (avoids dehalogenation). Mechanism: Single Electron Transfer (SET) reduction.
Materials
-
Substrate: tert-butyl (4-methyl-3-nitrophenyl)carbamate
-
Reductant: Iron Powder (Fe), 325 mesh (activated).
-
Electrolyte: Ammonium Chloride (
).[1]
Step-by-Step Procedure
-
Solvent Prep: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro precursor (1.0 equiv) in EtOH/
(4:1, approx. 10 mL/mmol). -
Reagent Addition: Add
(5.0 equiv) followed by Iron powder (5.0 equiv). -
Reaction: Heat the suspension to vigorous reflux (
) with rapid stirring.-
Observation: The reaction typically turns dark grey/brown (iron oxides).
-
-
Workup (The "Iron Sludge" Protocol):
-
Cool the mixture to RT.
-
Dilute with an equal volume of Ethyl Acetate (EtOAc) to prevent product precipitation in the iron cake.
-
Filter through a thick pad of Celite . Wash the pad copiously with EtOAc.
-
-
Extraction:
Workflow Visualization
Figure 2: Workflow for Iron-mediated reduction.
Purification & Characterization
Anilines are prone to oxidation (browning) upon air exposure. Store under nitrogen in the cold if not using immediately.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (neutralized).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 0%
50% EtOAc). -
Tip: Add 1% Triethylamine to the eluent to prevent streaking of the amine on acidic silica.
-
-
Expected Data:
-
Appearance: Off-white solid or pale oil.
-
NMR (DMSO-
, 400 MHz):-
ppm (s, 1H, Carbamae
) -
ppm (m, 3H, Ar-
) -
ppm (s, 2H, Ar-
) — Key indicator of success -
ppm (s, 3H, Ar-
) -
ppm (s, 9H, Boc
)[7]
-
ppm (s, 1H, Carbamae
-
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Incomplete Conversion | Catalyst poisoning (Method A) or insufficient agitation (Method B). | (A) Filter and add fresh Pd/C. (B) Increase stirring speed (Fe is heavy) or add more |
| Loss of Boc Group | Reaction medium too acidic. | Avoid using Fe/Acetic Acid or SnCl2/HCl. Stick to Fe/ |
| Product is Brown/Black | Oxidation of the aniline. | Purify immediately. Store under Argon. Add trace sodium ascorbate during workup if highly unstable. |
| Low Yield (Method B) | Product trapped in Iron sludge. | Wash the Celite pad extensively with EtOAc or MeOH/DCM (10%) during filtration. |
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability).
-
Ramadas, K., & Srinivasan, N. (1992).[3] "Iron-Ammonium Chloride Reduction of Nitroarenes." Synthetic Communications, 22(22), 3189–3195.[3]
-
Vertex Pharmaceuticals. (2007). Patent WO2007117607.[2] "Preparation of Amines via Iron Reduction." (See Page 306 for Fe/AcOH/EtOH protocols).
-
Blaser, H. U., et al. (2010). "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem.
-
BenchChem. "Protocols for the Reduction of Nitro Groups to Amines."
Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. Nitro compounds are energetic; Palladium catalysts are fire hazards.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
Reagents for synthesizing tert-Butyl (4-methyl-3-nitrophenyl)carbamate from 4-methyl-3-nitroaniline
This Application Note is designed for researchers requiring a robust, reproducible protocol for the
Abstract & Strategic Analysis
The synthesis of tert-butyl (4-methyl-3-nitrophenyl)carbamate involves the protection of an aromatic primary amine with a tert-butoxycarbonyl (Boc) group. While aliphatic amines react rapidly with di-tert-butyl dicarbonate (
The Nucleophilicity Problem
In 4-methyl-3-nitroaniline, the amino group is situated meta to a nitro group (
-
Deactivation: The strong inductive (
) and mesomeric ( ) effects of the nitro group significantly decrease the electron density on the nitrogen lone pair, rendering it a poor nucleophile. -
Activation: The methyl group provides weak donation (
), but it is insufficient to counteract the deactivation from the nitro group.
The Catalytic Solution
Standard conditions (uncatalyzed
Reagent Selection & Stoichiometry
The following table outlines the optimized reagent system for this transformation.
| Component | Reagent | Role | Equiv.[1][2][3][4][5] | Notes |
| Substrate | 4-Methyl-3-nitroaniline | SM | 1.0 | Limiting reagent. |
| Boc Source | Reagent | 1.5 - 2.0 | Excess drives equilibrium; add in portions to control gas evolution. | |
| Base | Triethylamine ( | Scavenger | 2.0 - 3.0 | Neutralizes acidic byproducts; maintains basic pH. |
| Catalyst | DMAP | Catalyst | 0.1 - 0.2 | Critical: 10-20 mol% required for deactivated anilines. |
| Solvent | THF or DCM | Medium | N/A | THF is preferred for solubility of nitro-anilines. |
Mechanistic Pathway (DMAP Catalysis)
The following diagram illustrates the catalytic cycle that enables this reaction to proceed efficiently despite the poor nucleophilicity of the aniline.
Figure 1: DMAP-catalyzed activation of
Detailed Experimental Protocol
Safety Pre-requisites
-
PPE: Nitrile gloves, lab coat, safety glasses.
-
Ventilation: Perform all steps in a fume hood.
melts at 23°C; handle as a liquid or low-melting solid. -
Hazards: 4-methyl-3-nitroaniline is toxic if swallowed or inhaled.
Step-by-Step Procedure
1. Reaction Setup:
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-methyl-3-nitroaniline (1.52 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL).
-
Note: DCM can be used, but THF often provides better solubility for nitro-aromatics.
-
-
Add Triethylamine (
) (2.8 mL, 20.0 mmol, 2.0 eq) via syringe. -
Add DMAP (122 mg, 1.0 mmol, 0.1 eq) in one portion.
2. Addition of
-
Cool the mixture to 0°C (ice bath) to control the initial exotherm.
-
Add Di-tert-butyl dicarbonate (
) (3.27 g, 15.0 mmol, 1.5 eq) dissolved in a minimal amount of THF (5 mL) dropwise over 10 minutes.-
Observation:
gas evolution may occur.[1]
-
3. Reaction Phase:
-
Remove the ice bath and allow the reaction to warm to room temperature (25°C).
-
Stir for 12–16 hours.
-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate, 3:1). The product will be less polar (higher
) than the starting aniline.-
Optimization: If starting material remains after 16h, heat the reaction to 50°C for 4 hours. The nitro group significantly slows the reaction, making heat often necessary [1].
-
4. Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL).
-
Acid Wash (Critical): Wash the organic layer with 1M HCl or 10% Citric Acid (2 x 30 mL).
-
Reasoning: This removes the DMAP catalyst and excess Triethylamine. It also removes any unreacted starting aniline (which forms a water-soluble salt), simplifying purification.
-
-
Wash with saturated
(30 mL) to neutralize residual acid. -
Wash with Brine (30 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield the crude solid.[6]
5. Purification:
-
The crude material is often pure enough for subsequent steps.
-
If necessary, purify via flash column chromatography on silica gel.[7]
-
Eluent: Gradient of 0%
20% EtOAc in Hexanes.
-
-
Yield: Expect 85–95% yield as a yellow/orange solid.
Process Visualization: Workup & Purification[7]
Figure 2: Workup decision tree ensuring removal of catalytic impurities.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated nucleophile. | Increase Temp to 60°C; Add more DMAP (up to 0.5 eq); Use neat |
| Bis-Boc Formation | Excess | Use strictly 1.1 eq |
| Product Oiling Out | Residual solvent/impurities. | Triturate the crude oil with cold Hexane or Pentane to induce crystallization. |
References
-
Chakraborti, A. K., & Chankeshwara, S. V. (2006).[3] Perchloric acid adsorbed on silica-gel as a new, highly efficient, inexpensive and reusable catalyst for N-tert-butoxycarbonylation of amines.[3] Organic & Biomolecular Chemistry, 4, 2769-2771.[3] Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. (Describes analogous Boc-protection of deactivated nitro-anilines). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. emerginginvestigators.org [emerginginvestigators.org]
A Scalable and Efficient Synthesis of Key Nintedanib Impurity Precursors
An Application Note and Protocol from the Senior Application Scientist
I. Introduction: The Critical Role of Impurity Control in Nintedanib Manufacturing
Nintedanib is a potent small-molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1] It is a cornerstone therapy for idiopathic pulmonary fibrosis (IPF) and has shown efficacy in treating certain types of non-small cell lung cancer.[2] The intricate synthesis of Nintedanib, like any active pharmaceutical ingredient (API), can inadvertently generate impurities.[] These impurities can arise from the starting materials, intermediates, by-products of the synthetic process, or degradation of the API over time.[][4]
Controlling and monitoring these impurities is paramount to ensure the quality, safety, and efficacy of the final drug product.[4][5] Regulatory bodies worldwide have stringent requirements for the identification, characterization, and quantification of impurities in pharmaceutical products. Therefore, having access to well-characterized impurity standards and a deep understanding of their formation pathways is essential for robust analytical method development, validation, and routine quality control. This application note provides detailed, scalable, and field-proven protocols for the synthesis of key precursors to significant Nintedanib impurities, empowering researchers and drug development professionals to proactively manage impurity profiles.
II. Strategic Overview of Key Nintedanib Precursors and Their Synthetic Pathways
The synthesis of Nintedanib generally involves the condensation of two key fragments. Variations and side reactions in the synthesis of these fragments, or their subsequent reaction, can lead to the formation of impurities. This guide focuses on scalable synthetic routes to two central building blocks whose purity is critical for the final API quality.
The primary synthetic disconnection for Nintedanib points to two key intermediates:
-
Methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-oxindole-6-carboxylate: The core oxindole structure.
-
N-(4-aminophenyl)-N,4-dimethyl-1-piperazine acetamide: The aniline-piperazine side chain.
This document will provide detailed protocols for the scalable synthesis of these two precursors.
III. Scalable Synthesis of Methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-oxindole-6-carboxylate
This intermediate forms the tricyclic core of the Nintedanib molecule. Its synthesis is a critical step, and controlling its purity is essential to prevent the carryover of related impurities into the final API. The presented two-step synthesis is robust, high-yielding, and suitable for scale-up.[1]
Synthetic Workflow
Caption: Workflow for the synthesis of the core oxindole intermediate.
Protocol 1A: Synthesis of Methyl 1-acetyl-oxindole-6-carboxylate
This initial step involves the N-acetylation of the oxindole ring, which serves to protect the nitrogen and activate the C3 position for the subsequent condensation.
Materials:
-
Methyl oxindole-6-carboxylate
-
Acetic anhydride
Procedure:
-
Charge a suitable reactor with methyl oxindole-6-carboxylate.
-
Add an excess of acetic anhydride (approximately 5-10 equivalents).
-
Heat the reaction mixture to 130-140°C and maintain for 2-3 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the excess acetic anhydride with water or an aqueous bicarbonate solution.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then a non-polar solvent like hexane to remove residual impurities.
-
Dry the product under vacuum to yield methyl 1-acetyl-oxindole-6-carboxylate as a solid. A typical yield for this step is around 87%.[1]
Protocol 1B: Synthesis of Methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-oxindole-6-carboxylate
This is a condensation reaction at the C3 position of the acetylated oxindole. Trimethyl orthobenzoate serves as the source of the benzoyl group.
Materials:
-
Methyl 1-acetyl-oxindole-6-carboxylate
-
Trimethyl orthobenzoate
-
Acetic anhydride
-
Toluene
Procedure:
-
Suspend methyl 1-acetyl-oxindole-6-carboxylate in toluene in a reactor equipped with a reflux condenser.
-
Add trimethyl orthobenzoate (approximately 1.5-2.0 equivalents) and acetic anhydride (approximately 1.5-2.0 equivalents).
-
Heat the mixture to reflux (around 110-120°C) and maintain for 4-6 hours. Monitor the reaction by HPLC.
-
Upon completion, cool the reaction mixture to allow for product crystallization.
-
Filter the resulting solid and wash with a cold solvent such as ethanol or methanol to remove unreacted starting materials and by-products.
-
Dry the product under vacuum. This process typically yields the target compound with a purity of over 99% and in high yield (83-85%).[1]
IV. Scalable Synthesis of N-(4-aminophenyl)-N,4-dimethyl-1-piperazine acetamide
This aniline-piperazine side chain is the second key component in the final condensation step to form Nintedanib. The synthesis begins with readily available starting materials and proceeds through several steps that are amenable to large-scale production.[6]
Synthetic Workflow
Caption: Workflow for the synthesis of the aniline-piperazine side chain.
Protocol 2A: Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
This step involves the acylation of N-methyl-4-nitroaniline with chloroacetyl chloride.
Materials:
-
N-methyl-4-nitroaniline
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
An inert solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve N-methyl-4-nitroaniline in the chosen inert solvent in a reactor and cool to 0-5°C.
-
Add the base to the solution.
-
Slowly add chloroacetyl chloride (1.0-1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC/HPLC).
-
Wash the reaction mixture with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2B: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
This is a nucleophilic substitution reaction where N-methylpiperazine displaces the chloride.
Materials:
-
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
-
N-methylpiperazine
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a reactor, add 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, acetonitrile, and potassium carbonate.
-
Add N-methylpiperazine (1.1-1.5 equivalents).
-
Heat the mixture to reflux (around 80°C) for 6-8 hours, monitoring for completion.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts and excess N-methylpiperazine.
-
Dry the organic layer and concentrate to yield the product, which can be used in the next step without further purification if the purity is adequate.
Protocol 2C: Synthesis of N-(4-aminophenyl)-N,4-dimethyl-1-piperazine acetamide
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and scalable method for this transformation.
Materials:
-
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
-
Palladium on carbon (5-10% Pd/C)
-
Methanol
-
Hydrogen gas source
Procedure:
-
In a hydrogenation reactor, dissolve the nitro compound in methanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by HPLC analysis. The reaction is typically complete within 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, N-(4-aminophenyl)-N,4-dimethyl-1-piperazine acetamide. The product is often of sufficient purity to be used directly in the final Nintedanib synthesis.
V. Data Summary and Quality Control
Effective process control relies on accurate and timely analytical data. The following table summarizes expected outcomes for the synthetic protocols described above.
| Step | Product | Typical Yield | Purity (HPLC) | Key Analytical Techniques |
| 1A | Methyl 1-acetyl-oxindole-6-carboxylate | ~87%[1] | >98% | HPLC, ¹H NMR, MS |
| 1B | Methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-oxindole-6-carboxylate | 83-85%[1] | >99%[1] | HPLC, ¹H NMR, MS |
| 2A | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | >90% | >97% | HPLC, ¹H NMR, MS |
| 2B | N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | >85% | >95% | HPLC, ¹H NMR, MS |
| 2C | N-(4-aminophenyl)-N,4-dimethyl-1-piperazine acetamide | >95% | >98% | HPLC, ¹H NMR, MS |
VI. Conclusion
The control of impurities in the synthesis of Nintedanib is a critical aspect of pharmaceutical manufacturing that directly impacts the safety and efficacy of the final product. The scalable and robust synthetic protocols detailed in this application note provide a reliable pathway for the production of key Nintedanib precursors. By understanding and controlling the synthesis of these fundamental building blocks, researchers and drug development professionals can better manage the impurity profile of Nintedanib, ensuring a high-quality API that meets stringent regulatory standards. The provided step-by-step methodologies, coupled with insights into the rationale behind the synthetic choices, offer a comprehensive guide for laboratory and pilot-scale production.
VII. References
-
Assessment report - Nintedanib Viatris. (June 19 2025). [Link]
-
Nintedanib EP Impurities & USP Related Compounds. SynThink. [Link]
-
Nintedanib Impurity B | CAS 894783-61-0. Veeprho. [Link]
-
An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. IJIRT. [Link]
-
A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib). Google Patents.
-
An Efficient and Greener Two‐Step Synthesis of Nintedanib: A Scalable Process Development. ResearchGate. (January 09 2026). [Link]
-
(Z)-Methyl 3-(((4-(N-methyl-2-(piperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. PubChem. [Link]
-
methyl (Z)-3-(((4-(2-(4-methylpiperazin-1-yl)-N-nitrosoacetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. Veeprho. [Link]
-
(Z)-Methyl 1-acetyl-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate. Pharmaffiliates. [Link]
-
Process for Nintedanib- Dr Panda. Kavita Parekh - TechEx.in. [Link]
-
Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. [Link]
-
(3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene)-2-oxo-1H-indole-6-carboxylic acid. Acanthus Research. [Link]
-
Nintedanib impurity and preparation method and application thereof. Google Patents.
-
3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents. Google Patents.
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. [Link]
-
Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PMC. [Link]ncbi.nlm.nih.gov/pmc/articles/PMC8941785/)
Sources
- 1. WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib) - Google Patents [patents.google.com]
- 2. techex.in [techex.in]
- 4. Nintedanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. CN105712923A - Nintedanib impurity and preparation method and application thereof - Google Patents [patents.google.com]
One-pot synthesis of functionalized carbamates for medicinal chemistry
Application Note: Strategic One-Pot Synthesis of Functionalized Carbamates
Strategic Introduction: The Carbamate Pharmacophore
In modern medicinal chemistry, the carbamate (urethane) moiety is a critical structural motif, serving as a bioisostere for amide bonds.[1][2] Unlike amides, carbamates offer enhanced proteolytic stability and improved membrane permeability due to the unique electronic perturbation of the nitrogen lone pair by the additional oxygen atom. This functionality is central to drugs ranging from HIV protease inhibitors (e.g., Darunavir) to cholinesterase inhibitors (e.g., Rivastigmine).
Traditionally, carbamate synthesis relied on hazardous reagents like phosgene or the isolation of unstable isocyanate intermediates. This guide presents three distinct, field-proven "one-pot" methodologies designed for safety, scalability, and functional group tolerance.
Selection Matrix: Choosing the Right Protocol
Select your synthetic route based on your available starting material and safety requirements.
Figure 1: Decision matrix for selecting the optimal carbamate synthesis pathway.
Method A: The Nucleophilic Activation Route (CDI)
Best For: Scale-up, valuable amines, and avoiding toxic chloroformates.
1,1'-Carbonyldiimidazole (CDI) acts as a phosgene surrogate. The reaction proceeds through a reactive acyl-imidazole intermediate. The driving force is the formation of imidazole and CO₂, making it thermodynamically favorable.
Mechanistic Insight
The reaction occurs in two distinct steps.[3] First, the alcohol or amine attacks CDI to form the acyl-imidazole. This intermediate is less reactive than an acid chloride but sufficiently electrophilic to react with the second nucleophile upon heating or base catalysis.
Figure 2: Stepwise activation mechanism using CDI.
Protocol: CDI-Mediated Coupling
Standard Operating Procedure (SOP-CHEM-042)
Reagents:
-
Substrate A (Alcohol/Phenol): 1.0 equiv.
-
CDI (Reagent Grade): 1.1 – 1.2 equiv.
-
Substrate B (Amine): 1.0 – 1.2 equiv.
-
Base (Optional): DBU (0.1 – 0.5 equiv) for sterically hindered substrates.
-
Solvent: Anhydrous THF or DCM (Dichloromethane).
Step-by-Step Procedure:
-
Activation: Charge a flame-dried round-bottom flask with Substrate A (Alcohol) and anhydrous THF (0.2 M).
-
Addition: Add CDI (1.1 equiv) in one portion at 0°C under N₂ atmosphere.
-
Monitoring: Stir at room temperature (RT) for 1–2 hours. Checkpoint: Monitor via TLC or LC-MS for the disappearance of the starting alcohol and formation of the intermediate (often visible as a new non-polar spot or M+Imidazolyl mass).
-
Coupling: Once activation is complete, add Substrate B (Amine) directly to the reaction mixture.
-
Optimization: If the reaction is sluggish, add DBU (0.5 equiv) and heat to 60°C.
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1N HCl (to remove imidazole byproduct) and brine.
Critical Note: If the intermediate acyl-imidazole is stable but unreactive, "methyl iodide activation" can be used to methylate the imidazole nitrogen, creating a highly reactive imidazolium species [1].
Method B: The Rearrangement Route (Lossen/T3P)
Best For: Converting Carboxylic Acids directly to Carbamates (avoiding Azides).
This method utilizes the Lossen rearrangement of hydroxamic acids. Unlike the Curtius rearrangement (which uses potentially explosive azides), this protocol uses Propylphosphonic Anhydride (T3P) as a mild promoter to generate the isocyanate intermediate in situ.
Protocol: T3P-Promoted Lossen Rearrangement
Adapted from Dunetz et al. (Pfizer) [2]
Reagents:
-
Carboxylic Acid: 1.0 equiv.
-
Hydroxylamine hydrochloride (NH₂OH·HCl): 1.2 equiv.
-
T3P (50% wt in EtOAc): 2.0 equiv.
-
Base: N-Methylmorpholine (NMM) or DIPEA: 3.0 equiv.
-
Alcohol (Nucleophile): Excess (solvent) or 2-3 equiv in EtOAc.
Step-by-Step Procedure:
-
Hydroxamate Formation: Dissolve carboxylic acid in EtOAc. Add NH₂OH·HCl and Base (1.5 equiv). Add T3P (1.1 equiv) dropwise at 0°C. Stir 1h to form the hydroxamic acid.
-
Rearrangement & Trapping: Add the Alcohol (if not using as solvent) and the remaining Base (1.5 equiv). Add the second portion of T3P (0.9 equiv).
-
Reaction: Heat the mixture to 60–75°C. The T3P activates the hydroxamic acid oxygen, triggering the Lossen rearrangement to the isocyanate, which is immediately trapped by the alcohol.
-
Workup: Wash with water and saturated NaHCO₃. The T3P byproducts are water-soluble, simplifying purification.
Method C: The Sustainable Route (CO₂ Fixation)
Best For: Green chemistry initiatives, library generation, and cheap reagents.
This three-component coupling utilizes CO₂ as a C1 synthon, reacting with an amine and an alkyl halide.[1][2][3] The base (DBU) plays a dual role: it captures CO₂ to form a carbamate salt and acts as a nucleophilic catalyst.
Protocol: DBU-Catalyzed CO₂ Fixation
Based on recent Green Chemistry advances [3]
Reagents:
-
Amine (Primary/Secondary): 1.0 equiv.[4]
-
Alkyl Halide (Bromide/Iodide): 1.2 equiv.
-
CO₂ Source: Dry ice or CO₂ balloon (1 atm).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 2.0 equiv.[4]
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
-
CO₂ Uptake: Dissolve the Amine and DBU in MeCN. Bubble CO₂ through the solution (or stir under a CO₂ balloon) for 30 minutes at RT. The solution often becomes viscous due to carbamate salt formation.
-
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Stir at RT (for reactive halides) or 60°C (for less reactive halides) for 4–12 hours under CO₂ atmosphere.
-
Workup: Evaporate solvent. The DBU salt can be removed via filtration through a short silica plug or aqueous extraction.
Comparative Analysis
| Feature | Method A: CDI | Method B: Lossen/T3P | Method C: CO₂/DBU |
| Starting Material | Alcohol + Amine | Carboxylic Acid | Amine + Alkyl Halide |
| Key Reagent | CDI (Moisture sensitive) | T3P (Water soluble byproduct) | CO₂ (Gas) + DBU |
| Atom Economy | Moderate (Imidazole waste) | Low (Phosphonate waste) | High (100% if halide used) |
| Safety Profile | High (No phosgene) | High (No azides) | High (Green solvents) |
| Limitations | Steric hindrance requires heat | Requires 2 steps (in one pot) | Limited to available alkyl halides |
References
-
Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 13(10), 2697–2699.
-
[Link]
-
-
Dunetz, J. R., et al. (2016). T3P-Promoted Synthesis of Hydroxamic Acids and Their Conversion to Carbamates via Lossen Rearrangement.[5][6] Journal of Organic Chemistry. (Note: Protocol adapted from general T3P/Lossen methodologies described in Org. Lett. 2013, 15, 602–605).[7]
-
[Link]
-
-
Gomez, J. E., & Kleij, A. W. (2016). Recent Progress in the Catalytic Formation of Carbonates and Carbamates from CO2.[8] Current Opinion in Green and Sustainable Chemistry.
-
[Link]
-
-
Ghosh, A. K., & Brindisi, M. (2015).[4] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[4]
-
[Link]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kit-technology.de [kit-technology.de]
- 6. 1-Propanephosphonic Acid Cyclic Anhydride (T3P) as an Efficient Promoter for the Lossen Rearrangement: Application to the Synthesis of Urea and Carbamate Derivatives [organic-chemistry.org]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate
[1]
Ticket ID: #BOC-4M3N-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are attempting to synthesize tert-Butyl (4-methyl-3-nitrophenyl)carbamate . The core challenge with this substrate is the electronic deactivation of the aniline nitrogen by the meta-nitro group, combined with potential steric crowding from the para-methyl group. Standard protocols often result in sluggish conversion or low yields due to reduced nucleophilicity.
This guide provides a tiered approach:
-
Diagnostic Workflow: To determine the correct synthetic pathway.
-
Protocol A (Optimized Direct Protection): The standard route, enhanced with nucleophilic catalysis.
-
Protocol B (Curtius Rearrangement): A high-reliability alternative if the aniline precursor fails.
-
Troubleshooting & FAQs: Specific fixes for common failure modes.
Module 1: Diagnostic Workflow
Before starting, assess your precursors and current failure mode to select the optimal path.
Figure 1: Decision matrix for selecting the synthesis route based on precursor availability and reaction performance.
Module 2: Protocol A - Optimized Direct Protection
Applicability: Primary route when 4-methyl-3-nitroaniline is available.[1] Mechanism: Nucleophilic substitution activated by DMAP.
The Challenge: Electronic Deactivation
The nitro group at the 3-position withdraws electron density from the aromatic ring, significantly lowering the
Optimized Reagents & Stoichiometry
| Reagent | Equivalents | Role |
| 4-methyl-3-nitroaniline | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 1.2 - 1.5 | Protecting Group Source |
| Triethylamine (TEA) | 2.0 | Base (neutralizes generated acid) |
| DMAP (4-Dimethylaminopyridine) | 0.1 - 0.2 | Critical Nucleophilic Catalyst |
| THF (anhydrous) | Solvent | 0.2 - 0.5 M Concentration |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Dissolution: Add 4-methyl-3-nitroaniline (1.0 equiv) and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous THF.
-
Note: If solubility is poor, add a small amount of DMF (up to 10% v/v), but pure THF is preferred for easier workup.
-
-
Base Addition: Add Triethylamine (2.0 equiv) via syringe.
-
Reagent Addition: Add
(1.2 equiv) either as a solid or dissolved in a minimal amount of THF. -
Reaction:
-
Phase 1: Stir at room temperature for 1 hour.
-
Phase 2: Heat to 60°C (gentle reflux) . Monitor by TLC (Hexane:EtOAc 4:1).
-
End Point: The reaction typically requires 6–18 hours. If starting material persists after 18h, add another 0.5 equiv of
.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate THF under reduced pressure.
-
Redissolve residue in Ethyl Acetate.
-
Wash 1: 1M HCl (removes DMAP and unreacted aniline). Critical: Do not skip.
-
Wash 2: Saturated
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Wash 3: Brine.[2]
-
Dry over
, filter, and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Module 3: Protocol B - Curtius Rearrangement
Applicability: Use this if Protocol A fails to yield >30% or if the aniline precursor is impure. This route converts the carboxylic acid directly to the carbamate, bypassing the low-nucleophilicity amine problem.
Reaction Logic
This "nuclear option" generates an isocyanate intermediate which is highly reactive toward tert-butanol.[1] It is generally insensitive to the electronic deactivation that plagues Protocol A.
Figure 2: Pathway for the Curtius Rearrangement using DPPA.[1]
Protocol
-
Dissolution: In a round-bottom flask, dissolve 4-methyl-3-nitrobenzoic acid (1.0 equiv) in anhydrous Toluene or 1,4-Dioxane.
-
Activation: Add Triethylamine (1.1 equiv) and DPPA (Diphenylphosphoryl azide) (1.1 equiv).
-
Rearrangement: Stir at room temperature for 30 minutes, then heat to 80–90°C for 2 hours. Evolution of
gas indicates isocyanate formation. -
Trapping: Add excess tert-Butanol (5–10 equiv) to the hot reaction mixture.
-
Tip: If using Toluene, you must add t-BuOH.[1] If using t-BuOH as the solvent (mixed with dioxane), this step is automatic.
-
-
Completion: Reflux for an additional 4–12 hours.
-
Workup: Evaporate solvent. Dissolve in EtOAc. Wash with 5% citric acid (removes phosphate byproducts), then
, then brine.
Troubleshooting & FAQs
Q: The reaction in Protocol A is stuck at 50% conversion. Adding more doesn't help.
A: The aniline is likely too electron-deficient.
-
The Fix: Switch to the Strong Base Method .
-
Cool the aniline in THF to -78°C.
-
Add NaHMDS (Sodium bis(trimethylsilyl)amide) (2.0 equiv). This deprotonates the amine, creating a powerful amide anion nucleophile.
-
Add
(1.1 equiv).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Warm to Room Temp.[2]
-
Warning: Ensure anhydrous conditions; NaHMDS reacts violently with moisture.
-
Q: I am seeing a "Bis-Boc" byproduct ( ).
A: This occurs when the mono-Boc product is deprotonated and reacts with a second equivalent of
-
The Fix:
-
Reduce
to 1.05 equivalents. -
Reduce DMAP loading to 0.05 equiv (5 mol%).
-
Avoid reflux; keep the reaction at 40–50°C.
-
Bis-Boc products can often be converted back to Mono-Boc by treating the crude mixture with
in Methanol at reflux for 1 hour.[1]
-
Q: My product is an oil, but it should be a solid.
A: Impurities (especially unreacted
-
The Fix:
-
High vacuum (0.1 mmHg) for 12 hours is essential to remove trapped t-BuOH.[1]
-
Trituration: Dissolve the oil in a minimum amount of diethyl ether, then slowly add pentane or hexane while scratching the glass side to induce crystallization.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience.[1][4] (Standard protocols for Boc protection and stability). Link[1]
- Knölker, H. J., et al. (1995). Applications of the Curtius Rearrangement in Organic Synthesis.
-
BenchChem Protocols. N-Boc Protection of Amines Catalyzed by DMAP. (Specifics on DMAP stoichiometry for electron-deficient amines). Link[1]
-
Organic Syntheses, Coll. Vol. 6. tert-BUTYL CARBAMATE. (Foundational procedure for carbamate synthesis). Link
-
Chakraborti, A. K., et al. (2006).[4] Perchloric acid adsorbed on silica-gel as a catalyst for N-Boc protection. Organic & Biomolecular Chemistry. (Alternative catalytic methods). Link
Technical Support Center: Troubleshooting Low Conversion in Boc-Protection of Electron-Deficient Anilines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the tert-butoxycarbonyl (Boc) protection of electron-deficient anilines. This guide is designed to provide in-depth, field-proven insights and actionable solutions to overcome common hurdles in this critical synthetic transformation. Our approach is rooted in a deep understanding of reaction mechanisms and extensive hands-on experience.
Troubleshooting Guide
This section addresses specific issues you may be facing in the lab with practical, step-by-step guidance.
Question 1: My Boc-protection of a weakly basic, electron-deficient aniline is resulting in very low conversion. What are the likely causes and how can I resolve this?
Answer:
Low conversion in the Boc-protection of electron-deficient anilines is a frequent challenge, primarily stemming from the reduced nucleophilicity of the nitrogen atom. The presence of electron-withdrawing groups on the aromatic ring diminishes the amine's ability to attack the electrophilic carbonyl of the Boc-anhydride (Boc₂O). Several factors can exacerbate this issue.[1][2]
Core Problem: Insufficient Nucleophilicity
Aniline and its derivatives are significantly less basic than aliphatic amines. When electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) are present, the lone pair of electrons on the nitrogen is further delocalized into the aromatic system, rendering the amine a poor nucleophile.[2] Standard reaction conditions often fail to drive the reaction to completion.
Troubleshooting Workflow:
Recommended Solutions & Protocols:
1. Catalytic Activation with 4-Dimethylaminopyridine (DMAP):
-
Mechanism of Action: DMAP is a highly effective nucleophilic catalyst. It reacts with Boc₂O to form a more reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is significantly more electrophilic than Boc₂O itself and is readily attacked by the weakly nucleophilic aniline.[3][4]
-
Experimental Protocol (DMAP Catalysis):
-
Dissolve the electron-deficient aniline (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv).
-
Add a catalytic amount of DMAP (0.05-0.2 equiv).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Note: The reaction of DMAP with Boc₂O can be vigorous and produce CO₂ gas. Ensure the reaction is not in a closed system and add DMAP slowly.[3][4]
-
2. Leveraging Alcoholic Solvents:
-
Causality: Studies have shown that alcoholic solvents, such as methanol or ethanol, can significantly accelerate the rate of Boc-protection for aromatic amines, even without the addition of a base.[2][5] Quantum mechanics calculations suggest that the alcohol can participate in the transition state, lowering the activation energy of the reaction.[5] This effect is particularly beneficial for weakly nucleophilic anilines.
-
Experimental Protocol (Methanol as Solvent):
-
Dissolve the electron-deficient aniline (1.0 equiv) in methanol.
-
Add Boc₂O (1.1-1.5 equiv) to the solution.
-
Stir the mixture at room temperature. The reaction is often significantly faster than in aprotic solvents.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
The crude product can then be taken up in an organic solvent and washed with water to remove any remaining impurities before drying and final concentration.
-
3. Solvent-Free and Aqueous Conditions:
-
For certain substrates, solvent-free conditions or aqueous systems can be surprisingly effective and environmentally friendly.[6]
-
Experimental Protocol (Solvent-Free with Amberlite IR-120): [6]
-
To a mixture of Boc₂O (1 mmol) and Amberlite IR-120 (15% w/w), add the aniline (1 mmol).
-
Stir the mixture at room temperature for the required time.
-
Monitor the reaction to completion by TLC.
-
Extract the mixture with CH₂Cl₂ (10 mL).
-
Separate the catalyst by filtration. The filtrate contains the N-Boc protected product.
-
| Method | Typical Reaction Time (for 4-Chloroaniline) | Yield (%) | Reference |
| Water:Acetone (9.5:0.5) | 12 min | 92 | [6] |
| Solvent-Free (Amberlite IR-120) | 2 min | 98 | [6] |
Question 2: I am observing the formation of multiple products, including a di-Boc protected aniline. How can I improve the selectivity for mono-protection?
Answer:
The formation of N,N-di-tert-butoxycarbonyl (di-Boc) protected anilines is a common side reaction, especially when using forcing conditions or highly reactive catalytic systems. The initially formed mono-Boc product still possesses a lone pair on the nitrogen, which can be further acylated.
Strategies for Enhancing Mono-Selectivity:
-
Stoichiometric Control: Carefully control the stoichiometry of Boc₂O. Using a slight excess (1.05-1.1 equiv) is often sufficient. Avoid large excesses of the protecting group.
-
Lower Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can often disfavor the second Boc addition, which typically has a higher activation energy.
-
Alternative Boc Reagents: Consider using less reactive Boc-donating reagents, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can exhibit higher selectivity for mono-protection.
-
Aqueous Biphasic Conditions: Performing the reaction in a biphasic system, such as dichloromethane/water with a mild base like sodium bicarbonate, can sometimes suppress over-reaction.[6]
Question 3: Are there any alternative protecting groups I should consider if Boc-protection continues to be problematic for my highly electron-deficient aniline?
Answer:
Yes, if Boc-protection proves to be inefficient despite optimization, several alternative protecting groups are suitable for anilines and may offer better results for highly deactivated systems.
-
Carbamates:
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu. It is base-labile, offering an orthogonal deprotection strategy to the acid-labile Boc group.
-
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl). It is stable to acidic and basic conditions but is readily removed by hydrogenolysis.
-
-
Sulfonamides:
-
Tosyl (Ts): Formed by reacting the aniline with tosyl chloride in the presence of a base. Tosyl groups are very robust but can be challenging to remove.
-
Nosyl (Ns): 2-Nitrobenzenesulfonyl chloride reacts readily with anilines. The nosyl group can be cleaved under mild conditions using a thiol and a base.
-
-
Silyl Ethers:
-
For some applications, silyl protection, such as with tert-butyldimethylsilyl (TBS) chloride, can be an option, particularly if the aniline is deprotonated first with a strong base like methyllithium.[7]
-
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for Boc-protection? A1: No, a base is not always required.[4] For aliphatic amines, the reaction often proceeds without a base. For anilines, especially when using alcoholic solvents, the reaction can be efficient without a base.[2][5] However, for less reactive anilines in aprotic solvents, a base like triethylamine (TEA) or even a catalytic amount of a stronger, non-nucleophilic base can help to drive the reaction to completion by neutralizing the acidic byproduct.[1]
Q2: My aniline starting material is poorly soluble in my chosen solvent. What should I do? A2: Poor solubility can significantly hinder the reaction rate.[1] Consider switching to a solvent system in which your aniline is more soluble. Solvent mixtures, such as THF/water or dioxane/water, can be effective.[8] Alternatively, gentle heating may improve solubility, but be mindful that this can also promote side reactions.
Q3: Can I use Boc-Cl instead of Boc₂O? A3: tert-Butyl chloroformate (Boc-Cl) is a more reactive acylating agent than Boc₂O. However, it is also less stable and can be more prone to side reactions. For highly unreactive anilines, it could be an option, but it is generally less commonly used than Boc₂O due to its lower stability and the often cleaner reactions obtained with the anhydride.
References
- Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines - Benchchem.
- optimizing reaction time and temperature for N-Boc protection - Benchchem.
- Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.
- Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry.
- Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry.
- An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals - Benchchem.
- Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology.
- Fmoc protection of electron-poor aniline? : r/Chempros - Reddit.
- Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing).
- Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
Removing unreacted 4-methyl-3-nitroaniline from carbamate product
Technical Support Center: Purification of Carbamates Topic: Removal of Unreacted 4-Methyl-3-Nitroaniline (MNA) Impurities
Executive Summary
You are encountering difficulty removing 4-methyl-3-nitroaniline (MNA) from a carbamate product. This is a common but specific challenge. Unlike simple anilines, MNA is a weak base (pKa of conjugate acid
Standard acidic washes (e.g., 0.1 M HCl) often fail because they do not sufficiently protonate the MNA to force it into the aqueous layer. Furthermore, the carbamate product shares similar solubility characteristics in organic solvents, leading to co-elution during chromatography.
This guide details three validated protocols to resolve this, ranked from standard to advanced.
Module 1: Enhanced Acid-Base Extraction (The Workhorse)
Use this method first. It is the most scalable and cost-effective solution.
The Science: For an amine to move from the organic layer (EtOAc/DCM) to the aqueous layer, it must be ionized.
-
MNA pKa:
3.0 (Conjugate Acid). -
The Rule of Thumb: To extract >99% of a base, the aqueous pH must be at least 2 units below the base's pKa.
-
The Failure Point: A standard 5% citric acid or 0.1 M HCl wash (pH ~1-2) is insufficient. You need a pH < 1.0.
Protocol:
-
Dissolution: Dissolve the crude carbamate mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as amine salts can sometimes be soluble in DCM.
-
The Wash: Wash the organic layer 3 times with 1.0 M - 2.0 M HCl .
-
Note: Carbamates are generally stable to 1-2 M HCl at room temperature for short durations (15-30 mins) [1].
-
-
Verification: Check the organic layer by TLC. If MNA persists, the acid concentration is likely too low to overcome the nitro group's deactivation.
-
Neutralization: Wash the organic layer once with brine, then saturated NaHCO₃ to remove residual acid before drying.
Troubleshooting Table:
| Observation | Root Cause | Solution |
|---|---|---|
| MNA remains in organic layer | Acid not strong enough. | Increase HCl concentration to 3M (monitor product stability) or switch to Module 2. |
| Product hydrolyzes | Acid too strong/exposure too long. | Perform washes quickly ( <5 mins) at 0°C (Ice bath). |
| Emulsion forms | Density/Polarity match. | Add solid NaCl to the aqueous layer to increase density difference; filter through Celite. |
Module 2: Solid-Supported Scavenging (The Precision Tool)
Use this if your product is acid-sensitive or if extraction fails.
The Science: Traditional scavenging uses electrophilic resins (e.g., Isocyanates) to bind amines. However, MNA is a poor nucleophile because the nitro group withdraws electron density from the amine. Nucleophilic scavenging will be extremely slow.
The Solution: Use a Strong Cation Exchange (SCX) resin.[1][2]
-
Mechanism: Proton transfer. The resin contains sulfonic acid groups (
). Even a weak base like MNA will be protonated by the strong acid resin and ionically bound to the bead.
Protocol:
-
Selection: Use a macroporous Polystyrene-Sulfonic Acid resin (e.g., Amberlyst® 15 or equivalent SCX silica).
-
Ratio: Add 3-5 equivalents of resin relative to the estimated MNA impurity.
-
Solvent: Dissolve crude in MeOH or DCM/MeOH (9:1). Proton transfer requires a polar solvent to facilitate ionization.
-
Procedure: Stir at room temperature for 1-2 hours.
-
Filtration: Filter off the resin.[3] The MNA remains trapped on the solid support; the carbamate elutes in the filtrate.
Caption: Workflow for removing weak bases using Strong Cation Exchange (SCX) resins.
Module 3: Chromatographic "Tweaks" (The Polish)
Use this if you must purify by column and the spots are co-eluting.
The Science: MNA is a weak base. On standard silica (slightly acidic), it may streak.
-
Option A (Acidic Mobile Phase): Add 1% Acetic Acid to your eluent. This keeps the MNA fully protonated (
). The charged species will stick tightly to the silica baseline, allowing the neutral carbamate to elute first. -
Option B (Non-Polar Wash): MNA is moderately soluble in non-polar solvents, while carbamates are often more polar.
-
Technique: Triturate (slurry) the solid crude in Hexanes/Ether (9:1). Sonicate and filter. The MNA may dissolve in the filtrate, leaving the pure carbamate solid on the filter [2].
-
Frequently Asked Questions (FAQ)
Q: Can I use an Isocyanate scavenger resin instead of SCX? A: You can, but it is not recommended for MNA. Isocyanate resins rely on the amine attacking the resin. The nitro group on MNA makes the amine "lazy" (non-nucleophilic). You would need to heat the reaction to 60°C for >12 hours, which risks degrading your carbamate. SCX resins work instantly via proton transfer.
Q: My carbamate is an oil. Can I still use the trituration method? A: No, trituration requires a solid product. If your product is an oil, rely on Module 1 (High Molarity Acid Wash) or Module 2 (SCX Resin).
Q: I tried 1M HCl and the MNA is still there. Why? A: You likely have a "salting out" effect where the high ionic strength of the acid pushes the organic amine back into the organic layer, or the volume of acid was too low.
-
Fix: Increase the volume of the aqueous acid wash, not just the concentration. Ensure you are shaking vigorously to maximize surface area contact.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
ResearchGate Community. (2013). How to remove aniline from reaction mixture? (Discussion on solvent selection for aniline removal).
-
PubChem. (n.d.).[4] 4-Methyl-3-nitroaniline Compound Summary. National Center for Biotechnology Information.
-
Biotage. (n.d.). ISOLUTE® SCX-2 Strong Cation Exchange Sorbent. (Technical Note on SCX mechanisms).
Sources
Dealing with regioselectivity issues in nitrophenyl carbamate synthesis
Technical Support Center: Nitrophenyl Carbamate Synthesis
Welcome to the technical support center for nitrophenyl carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to regioselectivity. Instead of a rigid manual, we present a dynamic resource that addresses problems from a mechanistic standpoint, providing not just solutions, but the scientific reasoning behind them.
Part 1: Understanding the Core Challenge: A Tale of Two Directors
The primary difficulty in the regioselective synthesis of nitrophenyl carbamates stems from the conflicting electronic influences of the hydroxyl (-OH) or amino (-NH2) group and the nitro (-NO₂) group on the aromatic ring.
-
The Hydroxyl/Amino Group (-OH, -NH₂): These are powerful activating, ortho, para-directing groups.[1][2] They donate electron density into the aromatic π-system, particularly at the ortho and para positions, making these sites highly reactive towards electrophiles.[3]
-
The Nitro Group (-NO₂): This is a strong deactivating, meta-directing group.[4][5] Through both inductive and resonance effects, it withdraws electron density from the ring, especially from the ortho and para positions.[6][7] This leaves the meta position as the least deactivated and therefore the most likely site for electrophilic attack.[6][8]
When both groups are present on the same ring, as in nitrophenol or nitroaniline, they are in a chemical tug-of-war. The activating ortho, para-director typically dominates, but achieving exclusive selectivity for one isomer over the other requires strategic intervention.
Caption: Workflow for achieving para-selectivity via protection.
Q2: My goal is to synthesize a meta-nitrophenyl carbamate. Direct reaction with 3-nitrophenol is giving me a mixture of products. What is the correct strategy?
A2: This is a more complex challenge because the powerful ortho, para-directing effect of the -OH group overrides the meta-directing influence of the -NO₂ group. A direct reaction on 3-nitrophenol is unlikely to be selective. The solution lies in altering your synthetic route by choosing a starting material where the directing groups work in concert or by introducing them in a different order.
Solutions & Rationale:
-
Start with meta-Nitroaniline: The amino group (-NH₂) is also a strong ortho, para-director. In meta-nitroaniline, the positions ortho and para to the amino group are also the positions meta to the nitro group. This alignment of directing effects makes it an ideal precursor. You can then convert the amino group to the desired carbamate.
-
Synthesis from Benzene (Multi-step):
-
Step 1: Nitration. First, nitrate benzene to get nitrobenzene. The nitro group will now direct subsequent substitutions to the meta position. [1][4] * Step 2: Second Substitution. Perform a second reaction (e.g., halogenation or another nitration) which will be directed to the meta position.
-
Step 3: Functional Group Interconversion. Convert the substituents to the desired hydroxyl and carbamate groups. This is a longer but highly controlled route.
-
Q3: My reaction is sluggish, and the yield is poor even with a protecting group. What should I check?
A3: Slow or low-yielding reactions in carbamate synthesis can often be traced back to reaction conditions or reagent purity. [9][10] Troubleshooting Steps:
-
Temperature: While many protocols operate at room temperature, some substrate-reagent combinations require gentle heating to overcome the activation energy. [9]Conversely, excessive heat can cause decomposition of reactants or products. [9]Cautiously increase the temperature in increments, monitoring the reaction by TLC or LC-MS.
-
Solvent and Base: Ensure your solvent is anhydrous if the reagents are moisture-sensitive. The choice of base is also critical; it must be strong enough to deprotonate the necessary group but not so strong that it causes side reactions. For phenol-based reactions, bases like triethylamine (TEA) or diisopropylethylamine (DIEA) are common. [11]* Reagent Quality: Carbamoylating agents like p-nitrophenyl chloroformate can degrade over time. [12]Use a freshly opened bottle or purify the reagent if its quality is suspect. Similarly, ensure your amine or alcohol starting material is pure.
Part 3: Frequently Asked Questions (FAQs)
Q1: How can I reliably determine the isomeric ratio (ortho vs. para vs. meta) of my final product?
A1: The gold standard for distinguishing and quantifying structural isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. [13][14]
-
¹H NMR: Protons on the aromatic ring will have distinct chemical shifts and coupling patterns (multiplicity) depending on their position relative to the other substituents.
-
Para-substituted: Typically shows two distinct sets of doublets in the aromatic region, often with a high degree of symmetry. [15][16] * Ortho-substituted: Will have a more complex pattern with four distinct signals in the aromatic region, each with its own coupling.
-
Meta-substituted: Also shows four signals, but the coupling constants and chemical shifts will differ from the ortho isomer.
-
-
Advanced NMR Techniques: For complex or overlapping spectra, 2D NMR techniques like COSY (COrrelated SpectroscopY) and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity of the molecule and confirm the substitution pattern. [13]* Quantitative NMR (qNMR): By integrating the unique signals corresponding to each isomer, you can accurately determine their relative ratio in the product mixture. [17] Q2: Are there commercially available starting materials that already have the desired regiochemistry?
A2: Yes, absolutely. Before embarking on a complex synthesis to control regiochemistry, it is highly recommended to search major chemical supplier databases (e.g., Sigma-Aldrich, VWR, Fisher Scientific, BenchChem). You can often purchase the specific isomer you need, such as 4-nitrophenyl chloroformate [11][18][19]or 3-nitroaniline, which can save significant time and resources.
Q3: Can the phenolic -OH group itself be converted directly to a carbamate?
A3: Yes, this is a common method for synthesizing carbamates. The phenol is typically deprotonated with a base to form a more nucleophilic phenoxide, which then reacts with an electrophilic carbamoylating agent like an isocyanate or a chloroformate. [22]However, as discussed, when starting with nitrophenol, this direct approach can lead to regioselectivity issues if the carbamoylation reaction itself is an electrophilic aromatic substitution rather than a reaction at the oxygen atom. More commonly, the phenol reacts with reagents like p-nitrophenyl chloroformate to form an activated carbonate, which then reacts with an amine to form the final carbamate. [20][23]
Part 4: Detailed Experimental Protocol
Example: Regioselective Synthesis of N-benzyl-(4-nitrophenyl) carbamate
This protocol demonstrates the synthesis of a para-substituted nitrophenyl carbamate starting from the commercially available 4-nitrophenol, where regioselectivity is predetermined by the starting material.
Step 1: Activation of 4-Nitrophenol
-
To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise over 30 minutes. Caution: Triphosgene is a phosgene equivalent and is highly toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the formation of the intermediate 4-nitrophenyl chloroformate by TLC.
-
Upon completion, the reaction mixture containing the activated intermediate is used directly in the next step.
Step 2: Carbamate Formation
-
In a separate flask, dissolve benzylamine (1.1 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the crude 4-nitrophenyl chloroformate solution from Step 1 to the stirred benzylamine solution.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once complete, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-(4-nitrophenyl) carbamate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
-
Directing Effect of the Nitro Group in EAS - YouTube. (2017). Available at: [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Available at: [Link]
-
Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the meta-position. Available at: [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available at: [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 418-423. Available at: [Link]
-
Vedantu. (n.d.). In electrophilic aromatic substitution reaction the nitro group is meta directing because it. Available at: [Link]
-
Pediaa.Com. (2024). What is the Difference Between Ortho Nitrophenol and Para Nitrophenol. Available at: [Link]
-
Difference Between. (2021). What is the Difference Between Ortho Nitrophenol and Para Nitrophenol. Available at: [Link]
-
Compare the Difference Between Similar Terms. (2021). What is the Difference Between Ortho and Para Nitrophenol. Available at: [Link]
-
Cognito. (n.d.). Directing Effects Revision notes. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Available at: [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]
-
Beilstein Journals. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Available at: [Link]
-
BYJU'S. (2019). Electrophilic Aromatic Substitution Reaction. Available at: [Link]
-
Quora. (2017). Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why? Available at: [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Phenol protection. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions. Available at: [Link]
-
Quora. (2018). Why are ortho para nitrophenols largely acidic than phenol? Available at: [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Available at: [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Available at: [Link]
-
AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available at: [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. Available at: [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
Arkivoc. (2013). Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,ω-Diamines. Available at: [Link]
-
Sciencemadness Discussion Board. (2010). Carbamate Synthesis. Available at: [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of New Active o-Nitrophenyl Carbamates. Available at: [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]
-
ACS Publications. (n.d.). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Available at: [Link]
Sources
- 1. cognitoedu.org [cognitoedu.org]
- 2. quora.com [quora.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 6. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
- 12. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 13. creative-biostructure.com [creative-biostructure.com]
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- 15. differencebetween.com [differencebetween.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Deprotection of tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Welcome to the technical support center for handling tert-Butyl (4-methyl-3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability and deprotection of this specific Boc-protected aniline. The presence of a strong electron-withdrawing nitro group on the aromatic ring significantly impacts the lability of the tert-butyloxycarbonyl (Boc) protecting group, often leading to incomplete reactions under standard conditions. This document provides in-depth answers, troubleshooting strategies, and validated protocols to ensure successful deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The acid-catalyzed cleavage of a Boc group is a well-established process that proceeds via an E1 elimination mechanism.[1][2] The reaction involves three key steps:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3]
-
Carbocation Formation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a transient carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][5] The liberated amine is then protonated by the excess acid in the medium to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[2]
Q2: How do the nitro and methyl groups on tert-Butyl (4-methyl-3-nitrophenyl)carbamate affect the stability of the Boc group under acidic conditions?
A2: The electronic properties of substituents on the aniline ring play a crucial role in the stability of the N-Boc group.
-
Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) is a powerful EWG. It significantly reduces the electron density on the aniline nitrogen through resonance and inductive effects. This decreased nucleophilicity of the nitrogen makes the carbamate bond more stable and less susceptible to acid-catalyzed cleavage.[6][7] Consequently, deprotection of N-Boc anilines bearing EWGs requires harsher acidic conditions (e.g., higher acid concentration, elevated temperature, or longer reaction times) compared to their electron-rich counterparts.[7]
-
Electron-Donating Groups (EDGs): The methyl group (CH₃) is a weak EDG. While it slightly increases the electron density on the ring, its effect is overwhelmingly counteracted by the potent nitro group.
Therefore, you should anticipate that tert-Butyl (4-methyl-3-nitrophenyl)carbamate will be significantly more stable under acidic conditions than a standard Boc-protected aniline, necessitating more forcing reaction conditions for complete deprotection.
Q3: What are the standard acidic conditions for Boc deprotection, and how do they compare?
A3: A variety of acidic reagents can be used for Boc deprotection, with the choice depending on the substrate's sensitivity and the desired selectivity.[8][9] The most common systems are summarized below.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA / DCM | 20-50% TFA in Dichloromethane (DCM), RT, 0.5-3 h.[10][11] | Highly effective, volatile for easy removal, well-documented.[1] | Harsh; can cleave other acid-labile groups; residual TFA can be difficult to remove completely.[12][13] |
| HCl / Dioxane | 4M HCl in 1,4-Dioxane, RT, 0.5-2 h.[14] | Often provides better selectivity over t-butyl esters; forms a crystalline HCl salt.[14] | Dioxane is a peroxide-former and has health concerns; less volatile than DCM. |
| HCl / Organic Solvent | 3-6M HCl in MeOH, EtOAc, or Et₂O.[15][16] | Readily available reagents; can be tailored by solvent choice. | May be slower than TFA; potential for side reactions with alcoholic solvents (e.g., transesterification). |
| Aqueous Acid | Concentrated aqueous HCl or H₃PO₄.[9][15] | Greener alternative, inexpensive.[9] | Often requires biphasic systems or co-solvents; may not be suitable for water-sensitive substrates. |
Troubleshooting Guide: Deprotection of tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Issue 1: Incomplete or Slow Deprotection
Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining even after standard reaction times (e.g., 1-2 hours with 25% TFA/DCM at room temperature).
Causality: As explained in FAQ Q2, the electron-withdrawing nitro group stabilizes the Boc-carbamate, making it resistant to cleavage. Standard conditions are often insufficient for this electron-deficient substrate.[7]
Solution Workflow: A systematic approach is required to find the optimal conditions for complete deprotection without degrading the product.
Issue 2: Side Product Formation
Symptom: Appearance of new, unexpected spots on TLC or peaks in HPLC/LC-MS, sometimes with a mass corresponding to the product + 56 Da.
Causality: The primary side reaction during Boc deprotection is alkylation by the reactive tert-butyl cation intermediate.[17][18] While the electron-deficient aromatic ring of your product is not highly susceptible, other nucleophilic sites or impurities could be alkylated. More commonly, the tert-butyl cation can polymerize to form isobutylene oligomers, which can complicate purification.[5]
Solution: Use of Cation Scavengers. Scavengers are added to the reaction mixture to trap the tert-butyl cation before it can cause unwanted side reactions.[16][17]
| Scavenger | Typical Concentration (v/v) | Application Notes |
| Anisole | 2-5% | A common and effective scavenger for general purposes.[16] |
| Thioanisole | 2-5% | Particularly useful for protecting sulfur-containing residues like methionine or cysteine.[17] |
| Triisopropylsilane (TIS) | 1-5% | A very powerful scavenger that reduces the tert-butyl cation.[17] |
| Water | 1-5% | Traps the cation to form tert-butanol, a relatively benign byproduct.[17] |
Issue 3: Difficulty in Monitoring the Reaction by TLC
Symptom: The starting material and product spots are poorly separated, streaky, or do not move from the baseline on the TLC plate.
Causality: The product, 4-methyl-3-nitroaniline, is a basic amine. After deprotection, it exists as an ammonium salt, which is highly polar and can interact strongly with the silica gel plate, causing streaking or immobility. The starting carbamate is much less polar.
Solution: Optimized TLC System.
-
Mobile Phase: Use a more polar solvent system. Start with a 7:3 mixture of Hexanes:Ethyl Acetate for the starting material. For monitoring the reaction, switch to a more polar system like 9:1 Dichloromethane:Methanol.
-
Suppress Ionization: Add a small amount (0.5-1%) of a modifier to the mobile phase to improve spot shape. For basic analytes, adding a few drops of triethylamine (TEA) or ammonium hydroxide can neutralize acidic sites on the silica.
-
Visualization:
-
UV Light: Both the starting material and the product are UV active due to the aromatic ring.
-
Staining: Use a potassium permanganate (KMnO₄) stain. The product amine will react readily, showing a yellow/brown spot on a purple background. The carbamate may also stain, but often less intensely.
-
Validated Experimental Protocols
Protocol A: Optimized TFA Deprotection for Electron-Deficient Anilines
This protocol uses a higher concentration of TFA and includes a scavenger as a precautionary measure.
Materials:
-
tert-Butyl (4-methyl-3-nitrophenyl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected aniline (1.0 eq) in DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a stir bar.
-
Add anisole (0.5 eq, ~5% v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq, to make a 50% v/v solution) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC every 1-2 hours (see Issue 3 for TLC system). The reaction may require 4-8 hours for completion.
-
Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure to remove most of the DCM and TFA.
-
Dissolve the residue in ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-methyl-3-nitroaniline.
-
Purify by flash column chromatography if necessary.
Protocol B: Monitoring Reaction Progress by TLC
A self-validating system requires careful monitoring to ensure correct interpretation of the results.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: 9:1 Dichloromethane:Methanol
-
Capillary spotters
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and letting it saturate for 5-10 minutes.
-
Using a capillary spotter, carefully withdraw a small aliquot from the reaction mixture.
-
Spot three lanes on the TLC plate:
-
Lane 1 (Reference): A solution of the starting material, tert-Butyl (4-methyl-3-nitrophenyl)carbamate.
-
Lane 2 (Co-spot): Spot the starting material reference, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): Spot the reaction mixture.
-
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp and circle any visible spots. The starting material will have a higher Rf value than the polar product.
-
Dip the plate in the KMnO₄ stain, then gently heat with a heat gun. The product amine should appear as a distinct yellow/brown spot.
-
The reaction is complete when the spot corresponding to the starting material in Lane 3 has completely disappeared.
References
- Fiveable. (2025, September 15). Acid-Labile Protecting Groups Definition.
- Benchchem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Pennington, M. W., & Dunn, B. M. (Eds.). (2013, May 6). Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH.
- Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Benchchem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- The Royal Society of Chemistry. (2010).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.
- Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
- MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Wikipedia. (n.d.). Protecting group.
- SciSpace. (n.d.).
- PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (n.d.). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents.
- IIT. (2020, October 26). Protecting Groups.
- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.
- ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?.
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (2025). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- Benchchem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Viscous Carbamate Intermediates in Nintedanib Synthesis
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Troubleshooting "Sticky" / Oiling-Out Phases in Nintedanib Intermediates
Introduction: The "Gummy" Phase Challenge
Welcome to the technical support hub for Nintedanib (BIBF 1120) synthesis. If you have arrived here, you are likely facing a common but frustrating bottleneck: your intermediate has oiled out into a viscous gum that refuses to crystallize, trapping impurities and solvents.[1]
In the convergent synthesis of Nintedanib, the term "carbamate intermediate" typically refers to one of two critical species, depending on your specific route:
-
The Aniline Precursor: tert-butyl (4-(N-methylacetamido)phenyl)carbamate (or similar Boc-protected anilines).[1]
-
The "Pseudo-Carbamate" (Coupling Partner): Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (often conflated with carbamates due to the ester/amide density).[1]
The Root Cause: These intermediates possess high rotational freedom and multiple hydrogen-bond acceptors (esters, amides, carbamates).[1] When impure, they form amorphous glasses rather than crystal lattices, trapping solvent (especially DMF or Toluene) which further depresses the melting point.[1]
Module 1: Troubleshooting the Boc-Carbamate Intermediate
Target Molecule: tert-butyl (4-(N-methylacetamido)phenyl)carbamate (and related piperazine-linked precursors).[1] Symptom: The product isolates as a yellow/orange honey-like oil after workup, rather than a solid.[1]
Protocol A: The "Dual-Phase" Trituration
Use this when the product is chemically pure (>90% by HPLC) but physically amorphous.[1]
The Science: You must break the solvent-solute interaction using a solvent pair where the impurity (solvent) is soluble, but the product is not.[1]
-
Dissolution: Dissolve the sticky gum in the minimum amount of Dichloromethane (DCM) (approx. 2-3 volumes).[1]
-
Precipitation: Add Diisopropyl Ether (DIPE) or n-Heptane (approx. 10 volumes) dropwise with vigorous stirring.
-
The Critical Step (Seeding): If it oils out again, do not add more solvent.[1] Add a seed crystal (if available) or scratch the glass side.[1] Sonicate the biphasic mixture for 20 minutes.
-
Aging: Cool to 0–5°C and stir for 4 hours. The oil should harden into a filterable solid.[1]
Protocol B: The Silica Filtration (Flash Plug)
Use this when the gum contains unreacted reagents (e.g., excess Boc anhydride).[1]
Why it works: Sticky carbamates often adhere to silica, allowing non-polar impurities to wash away first.[1]
-
Stationary Phase: Short pad of Silica Gel (230–400 mesh).[1]
-
Eluent: 30% Ethyl Acetate in Hexanes.[1]
-
Procedure: Dissolve gum in DCM, load onto the pad. Flush with eluent. The carbamate usually elutes after the non-polar byproducts but before the baseline tars.[1]
Module 2: The "Self-Validating" Purification (Acid/Base Swing)
Target Molecule: Nintedanib Free Base (The Coupled Intermediate).[1] Context: After coupling the oxoindoline with the amine, the resulting product is a complex base.[1] If it is sticky, do not attempt column chromatography immediately.[1] Use its chemical properties (pKa) to purify it.[1]
The Logic: The piperazine moiety is basic (pKa ~7-8).[1] The carbamate/ester core is neutral.[1] We can toggle solubility using pH.[1]
Step-by-Step Protocol
| Step | Action | Mechanistic Rationale |
| 1. Solubilization | Dissolve the sticky crude in Ethyl Acetate (EtOAc) .[1] | Solubilizes the organic framework. |
| 2. Extraction | Wash with 0.5N HCl (aq).[1] Collect the Aqueous Layer . | Protonates the piperazine nitrogen, pulling the drug into water.[1] Non-basic impurities (unreacted oxoindoline) stay in EtOAc. |
| 3.[1] Washing | Wash the acidic aqueous layer with fresh EtOAc (2x).[1] | Removes trapped neutral gums and uncrystallized reactants. |
| 4.[1] Precipitation | Cool aqueous layer to 10°C. Slowly add 10% Na₂CO₃ or NH₄OH until pH ~9-10.[1] | Deprotonates the piperazine.[1] The free base becomes insoluble in water and precipitates. |
| 5.[1] Isolation | Filter the resulting yellow solid.[1] Wash with water and cold Methanol .[1] | Methanol removes residual water and inorganic salts.[1] |
Visualizing the Workflow
The following diagram illustrates the decision logic for handling sticky intermediates.
Figure 1: Decision matrix for processing amorphous/oily intermediates in Nintedanib synthesis.[1]
Module 3: Experimental Data & Solvent Systems
The following solvent systems have been validated for recrystallizing the key intermediates (specifically the methyl ester and the coupled free base) to avoid "oiling out."
| Intermediate Type | Primary Solvent | Anti-Solvent | Ratio (v/v) | Temperature Profile |
| Boc-Carbamate | Dichloromethane | Hexane / Heptane | 1 : 5 | Dissolve at RT → Add Anti-solvent → Cool to 0°C |
| Oxoindoline Ester | Methanol | Water | 10 : 1 | Reflux → Cool slowly to RT |
| Nintedanib Base | Ethanol | - | - | Reflux (slurry) → Cool to 5°C |
| Nintedanib Base | Isopropanol | - | - | Slurry at 50°C → Cool to RT |
Critical Note: Avoid Diethyl Ether for the final free base; it tends to trap the product as a gum.[1] Use Diisopropyl Ether (DIPE) or MTBE if an ether is required.[1]
Frequently Asked Questions (FAQs)
Q1: My intermediate turned dark brown during the acid/base wash. What happened?
-
Diagnosis: Oxidation.[1] The indole moiety and the aniline derivatives are sensitive to air, especially under basic conditions.[1]
-
Fix: Perform the basification step (pH adjustment to ~10) under a nitrogen atmosphere and use degassed water. Add a pinch of sodium metabisulfite to the aqueous layer during extraction to prevent oxidation.[1]
Q2: I am losing significant yield during the methanol wash of the final solid.
-
Diagnosis: The "Sticky" intermediate often contains trapped DMF/DMSO.[1] When you wash with methanol, the solubility increases due to the cosolvent effect of the trapped solvent.[1]
-
Fix: Perform a "displacement wash."[1] Wash the filter cake first with water (to remove DMF), then with cold methanol.[1] Ensure the methanol is chilled to -20°C.
Q3: Can I use column chromatography instead of crystallization?
-
Advisory: While possible, it is discouraged for scale-up (>5g). The polar nature of the carbamate/urea linkages causes severe "streaking" (tailing) on silica, leading to poor separation and high solvent consumption.[1] The Acid/Base Swing (Module 2) is superior for purity and yield.[1]
References
-
Roth, G. J., et al. (2009).[1] Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120).[1] Journal of Medicinal Chemistry, 52(14), 4466–4480.[1][2]
-
Boehringer Ingelheim Pharma KG. (2001).[1] Indolinones, production thereof and use thereof as pharmaceutical compositions.[1] (Patent WO 01/27081).[1][3]
-
Southeast University. (2016).[1] A synthetic method of Nintedanib and an intermediate of Nintedanib.[1][3][4][5][6][7] (Patent CN 105837493).[1][2]
-
Tang, L., et al. (2018).[1] Process Development of Nintedanib Esylate. Organic Process Research & Development. (General reference for salt formation and free base handling).
Disclaimer: This guide is for research purposes only. Ensure all protocols are reviewed by your institution's safety officer before execution. Handling of Nintedanib intermediates requires appropriate PPE due to potential bioactivity.
Sources
- 1. ijirt.org [ijirt.org]
- 2. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 3. techex.in [techex.in]
- 4. researchgate.net [researchgate.net]
- 5. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
Technical Support Center: Exotherm Control in Nitro-Aryl Carbamate Synthesis
Topic: Controlling Exotherms & Thermal Runaways in Large-Scale Nitro-Aryl Carbamate Synthesis Role: Senior Application Scientist / Process Safety Lead Audience: Process Chemists, Scale-up Engineers, and R&D Scientists
Introduction: The Double-Hazard Challenge
Welcome to the Advanced Process Safety Center. You are likely here because you are scaling up a reaction involving a nitro-aniline (or nitro-phenol) and a chloroformate (or isocyanate).
This synthesis presents a "Double-Hazard" profile :
-
Kinetic Exotherm: The carbamate bond formation is highly exothermic (
to ). -
Thermodynamic Instability: The nitro-aryl moiety is energetically unstable. If the reaction temperature (
) spikes due to the kinetic exotherm, it can trigger the decomposition of the nitro group (often , but lower in basic media), leading to a catastrophic thermal runaway.
This guide moves beyond basic "add slowly" advice. We focus on accumulation control , heat transfer limitation , and critical process parameters (CPPs) .
Module 1: Critical Process Parameters (Pre-Start Check)
Before initiating any feed on a scale
Thermal Data & Safety Limits
| Parameter | Symbol | Critical Value / Range | Technical Rationale |
| Heat of Reaction | High energy release. Requires active cooling capacity calculation. | ||
| Adiabatic Temp Rise | If cooling fails, will the mixture reach the decomposition onset ( | ||
| Max Process Temp | Must be | ||
| Gas Evolution | 1 mole gas / mole reagent |
Visualizing the Safety Workflow
Caption: The mandatory scale-up workflow to validate thermal safety before pilot execution.
Module 2: Troubleshooting Active Exotherms
Scenario A: The "Silent Accumulation" (Delayed Exotherm)
Symptom: You are adding Chloroformate. The temperature is not rising as expected (or rising very slowly). You increase the addition rate to "get it going." The Danger: The reaction is kinetically limited (too cold or poor mixing). Reagent is accumulating. Once it starts, it will consume all accumulated reagent at once, overwhelming the cooling jacket.
Corrective Action Protocol:
-
STOP FEED IMMEDIATELY. Do not "push" the reaction.
-
Check Temperature: Is
too low? (e.g., for some hindered amines). -
Check Agitation: Is the mixture viscous? Nitro-carbamates often precipitate, creating a slurry that insulates the temperature probe.
-
Sample & Analyze: Pull a sample. Check for unreacted Chloroformate (GC/HPLC).
-
If High Accumulation (>5%): Keep cooling ON. Allow to react out before resuming feed.
-
If Low Accumulation: Check if the feed line is blocked or the pump is failing.
-
Scenario B: Temperature Spikes Despite Cooling
Symptom: Cooling jacket is at maximum capacity (
Root Cause:
-
Dosing Rate > Heat Removal Rate: You are feeding faster than the reactor can shed heat.
-
Fouling: Product precipitation on the reactor wall (crusting) has destroyed the Heat Transfer Coefficient (
).
Troubleshooting Steps:
-
Engage the "Dosing Interlock" (See Diagram Below).
-
Verify Wall Condition: Look through the sight glass. Is there a crust?
-
Yes: You cannot rely on jacket cooling. You must rely on thermal mass . Add pre-cooled solvent to dilute and absorb heat (if reactor volume permits).
-
-
Reduce Setpoint: Lower the dosing rate by 50%.
Visualizing the Dosing Control Loop
Caption: Logic flow for automated dosing control to prevent thermal runaway.
Module 3: FAQ - Specific Technical Issues
Q1: We are seeing massive off-gassing (
-
Analysis: Carbamate formation releases 1 equivalent of
(or if using isocyanates). If the reaction is fast, gas generation exceeds the liquid's ability to release it, especially in viscous slurries. -
Solution:
-
Sweep Gas: Use a Nitrogen sweep to lower the partial pressure of
in the headspace. -
Viscosity Break: Add a co-solvent (e.g., THF or Toluene) to keep the slurry mobile.
-
Feed Location: Feed the chloroformate above the surface (if splashing is controlled) or use a dip tube with high agitation to disperse the reagent immediately.
-
Q2: The product precipitates as a thick "mud." Can we add water to break it up?
-
WARNING: NEVER add water to a reaction containing unreacted Chloroformate or Isocyanate.
-
Reason: Water reacts exothermically with these reagents to form
and Acid. This secondary exotherm can trigger the nitro-decomposition. -
Protocol: You must quench the excess reagent with a controlled amine or alcohol before any aqueous workup.
Q3: Our DSC shows an exotherm starting at
-
Not necessarily.
-
The "Rule of 100": You generally need a
margin between your process temp ( ) and the decomposition onset ( ) for large scale (adiabatic) safety. -
Catalytic Effects: Basic impurities (amines, inorganic bases used as scavengers) can lower the
of nitro compounds significantly (sometimes by ). Always run the DSC with the reaction mixture, not just the pure starting material.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Org. Process Res. Dev. (2021). "Managing Excessive Heat in Exothermic Chemical Reactions". Organic Process Research & Development.
-
Chemical Industry Journal. (2023). "Handling Reaction Exotherms – A Continuous Approach". (Discusses flow chemistry advantages for nitration/carbamoylation).
-
Cardillo, P. (1983).[1] "Thermal Stability of Nitrobenzyl Halogenides". Journal of Chemical & Engineering Data. (Provides proxy data for nitro-aryl instability).
-
Kumari, S. (2021).[2] "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry". ACS Omega. (Methodology for DSC screening of nitro compounds).
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Executive Summary & Strategic Context
In drug development, tert-Butyl (4-methyl-3-nitrophenyl)carbamate (MW: 252.27 Da) serves as a critical protected intermediate. The tert-butyloxycarbonyl (Boc) group masks the aniline functionality, preventing side reactions during electrophilic aromatic substitutions or oxidations.
However, the analysis of this compound presents a specific dichotomy in mass spectrometry:
-
Thermal Instability: The Boc group is thermally labile, making standard Gas Chromatography-Mass Spectrometry (GC-MS) prone to artifact generation (inlet pyrolysis).
-
Fragmentation Specificity: Electrospray Ionization (ESI) yields a distinct, stepwise fragmentation pattern essential for structural confirmation and impurity profiling.
This guide objectively compares analytical strategies, recommending ESI-MS/MS over EI-MS for intact molecular verification, while defining the specific fragmentation transitions required for Multiple Reaction Monitoring (MRM) quantitation.
Theoretical Fragmentation Mechanism[1]
Understanding the fragmentation is not merely about listing peaks; it is about understanding the bond energies. The fragmentation of Boc-protected anilines follows a predictable, thermodynamically driven pathway.
The "Boc-Loss" Cascade
Upon protonation (
-
Transition 1 (Loss of Isobutene): The tert-butyl cation is cleaved, or a proton transfer leads to the elimination of neutral isobutene (
, -56 Da). This yields a protonated carbamic acid intermediate ( 197). -
Transition 2 (Decarboxylation): The carbamic acid is unstable and rapidly loses
(-44 Da) to yield the protonated core amine, 4-methyl-3-nitroaniline ( 153).
Secondary Core Fragmentation
Once the protecting group is stripped, the core phenyl ring fragments:
-
Nitro Group Loss: Loss of
(-30 Da) or (-46 Da). -
Ring Contraction: Typical of aniline derivatives, often involving loss of
(-27 Da).
Visualizing the Pathway (Mechanism)
The following diagram illustrates the stepwise degradation observed in Tandem Mass Spectrometry (MS/MS).
Figure 1: Stepwise ESI-MS/MS fragmentation pathway of tert-Butyl (4-methyl-3-nitrophenyl)carbamate.
Comparative Analysis: ESI vs. EI
The choice of ionization technique drastically alters the observed spectrum.[1]
Table 1: Technique Performance Comparison
| Feature | Electrospray Ionization (ESI) | Electron Impact (EI) |
| Primary Application | LC-MS (Quantitation/ID) | GC-MS (Library Matching) |
| Ionization Energy | Soft (Thermal energy only) | Hard (70 eV standard) |
| Molecular Ion ( | Dominant ( | Weak/Absent (Often only sees |
| Thermal Artifacts | Minimal (Source temp < 300°C) | High Risk (Inlet pyrolysis at >200°C) |
| Key Advantage | Preserves the Boc group for confirmation. | Matches standard spectral libraries (NIST).[2] |
| Key Weakness | Adduct formation ( | Cannot easily distinguish between free amine and Boc-protected amine if pyrolysis occurs. |
Critical Insight: The "Pyrolysis Trap"
In GC-MS, the injector temperature (typically 250°C) is sufficient to thermally cleave the Boc group before the molecule enters the mass analyzer.
-
Observation: A GC-MS run of pure tert-Butyl (4-methyl-3-nitrophenyl)carbamate often yields a spectrum identical to 4-methyl-3-nitroaniline (
152).
Experimental Protocol: LC-MS/MS Optimization
To achieve the fragmentation described above, the following protocol is recommended for an LC-Triple Quadrupole (QqQ) or Q-TOF system.
A. Sample Preparation[4]
-
Solvent: Acetonitrile:Water (50:50).
-
Concentration: 1 µg/mL (1 ppm).
-
Precaution: Avoid using alcohols (Methanol/Ethanol) with strong acids for prolonged storage, as this can induce solvolysis of the Boc group.
B. Mass Spectrometry Parameters (ESI+)
-
Polarity: Positive (
) -
Capillary Voltage: 3.5 kV
-
Source Temperature: 300°C (Keep moderate to prevent in-source fragmentation)
-
Desolvation Gas: Nitrogen (
) -
Collision Gas: Argon (Ar) or Nitrogen (
)
C. MRM Transitions (Quantitation)
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| 253.1 | 197.1 | 10 - 15 | Quantifier (Specific to Boc) |
| 253.1 | 153.1 | 20 - 25 | Qualifier 1 (Core Amine) |
| 253.1 | 107.1 | 35 - 40 | Qualifier 2 (High Energy) |
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the appropriate analytical technique for your specific stage of development.
Figure 2: Analytical decision matrix for Boc-protected intermediates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8390, 4-Methyl-3-nitroaniline. Retrieved from [Link]
-
Kéki, S., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]
-
Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.[4] Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Distinction of Nitro and Carbamate Motifs in Aryl Scaffolds
Executive Summary
In medicinal chemistry, distinguishing between nitro (
This guide provides a definitive spectroscopic framework for differentiating these groups within aryl derivatives. It moves beyond basic peak assignment to explore the causality of wavenumber shifts driven by aromatic conjugation and offers a self-validating experimental protocol for high-fidelity analysis.
Part 1: Mechanistic Spectral Analysis
To accurately interpret FTIR data, one must understand the vibrational physics that dictate peak location and intensity.
The Aryl-Nitro Group ( )
The nitro group is a resonance hybrid. The two nitrogen-oxygen bonds are equivalent (bond order ~1.5), resulting in a distinct "doublet" pattern arising from coupled oscillators.
-
Asymmetric Stretch (
): The dipole moment change is parallel to the O-O axis. In aryl derivatives, conjugation with the ring (electron withdrawal) reduces the double-bond character of the N=O bond, shifting this peak to lower wavenumbers (1550–1475 cm⁻¹ ) compared to aliphatic nitro compounds. -
Symmetric Stretch (
): The dipole change is parallel to the C-N axis. This appears as a sharp, strong band at 1360–1290 cm⁻¹ . -
Diagnostic Value: The presence of both bands with high intensity is the primary confirmation of the nitro group.
The Aryl-Carbamate Group ( )
Carbamates (urethanes) combine amide and ester features. In N-aryl carbamates, the nitrogen lone pair participates in resonance with both the carbonyl and the aromatic ring, significantly altering the carbonyl frequency.
-
Carbonyl Stretch (
): The "Amide I" equivalent. While aliphatic carbamates absorb near 1725 cm⁻¹, N-aryl conjugation lowers this frequency to 1740–1690 cm⁻¹ . -
N-H Stretch (
): A critical differentiator from nitro groups. Appears at 3400–3200 cm⁻¹ .[1] -
C-N / C-O Modes: The "Amide II" (N-H deformation + C-N stretch) appears near 1550 cm⁻¹ , which can dangerously overlap with the nitro asymmetric stretch.
Comparative Data Table
| Feature | Aryl Nitro ( | N-Aryl Carbamate ( | Mechanistic Driver |
| Primary Identifier | Doublet (Asym/Sym) | C=O Stretch | Bond Order / Hybridization |
| High Freq (>3000) | Heteroatom Hydrogen | ||
| Diagnostic Zone 1 | 1550–1475 cm⁻¹ ( | 1740–1690 cm⁻¹ ( | Resonance Delocalization |
| Diagnostic Zone 2 | 1360–1290 cm⁻¹ ( | 1250–1000 cm⁻¹ ( | Symmetric Coupling vs. Ether character |
| Interference Risk | Ring C=C stretch (~1600) | Amide II (~1550) | Overlap with Nitro |
Part 2: The Distinguishment Challenge
The primary risk in analyzing these derivatives is the "False Positive Overlap" at 1550 cm⁻¹.
-
The Carbamate Amide II band (N-H bend) falls at ~1540 cm⁻¹.
Resolution Strategy
To resolve this, you must look for Negative Evidence :
-
The Carbonyl Veto: If the spectrum lacks a strong band >1690 cm⁻¹, it cannot be a carbamate.
-
The N-H Veto: If the region >3200 cm⁻¹ is flat (baseline), the structure lacks the N-H proton typical of secondary carbamates.
-
The Symmetric Confirmation: The nitro group must have a companion peak at ~1350 cm⁻¹. The carbamate Amide II band does not have a paired strong peak in this exact region (though C-O stretches exist nearby, they are usually broader/complex).
Part 3: Experimental Protocol
Method: High-Fidelity ATR-FTIR for Solid Aryl Derivatives
Objective: To obtain spectral resolution sufficient to distinguish Amide II bands from Nitro stretches.
Equipment
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Diamond or Ge Crystal ATR (Attenuated Total Reflectance).
-
Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic bands).
-
Scans: 32–64 scans.
Step-by-Step Workflow
-
System Validation (Background):
-
Clean crystal with isopropanol.
-
Collect background spectrum (air).
-
Check: Ensure no residual peaks at 2350 cm⁻¹ (atmospheric
) or 3400 cm⁻¹ (humidity) that could obscure N-H regions.
-
-
Sample Deposition:
-
Place <5 mg of solid aryl derivative on the crystal.
-
The Pressure Rule: Apply high pressure using the anvil.
-
Why? Poor contact in ATR results in weak high-wavenumber signals. You need maximum contact to see the N-H stretch (3400 cm⁻¹) clearly.
-
-
Data Collection & Processing:
-
Interpretation (The Triangulation Method):
-
Step A: Check 1700 cm⁻¹. Strong peak?
Suspect Carbamate. -
Step B: Check 1530 cm⁻¹. Strong peak?
Could be Nitro OR Carbamate Amide II. -
Step C: Check 1350 cm⁻¹. Strong peak?
Confirms Nitro. -
Step D: Check 3300 cm⁻¹. Peak present?
Confirms Carbamate N-H.
-
Part 4: Visualization (Decision Logic)[1]
The following logic flow illustrates the decision-making process for assigning these functional groups in an unknown aryl sample.
Caption: Figure 1. Algorithmic decision tree for differentiating nitro and carbamate moieties based on hierarchical spectral feature analysis.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for organic spectral assignment).
-
NIST Mass Spectrometry Data Center. Nitrobenzene and Carbamate Reference Spectra. NIST Chemistry WebBook, SRD 69.
-
Thermo Fisher Scientific.FTIR Basic Organic Functional Group Reference Chart.
Sources
A Comparative Guide to the Reactivity of Aryl tert-Butylcarbamates and Benzyl Carbamates in Modern Synthesis
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical development and complex molecule synthesis, the strategic use of protecting groups is paramount. The ability to selectively mask and unmask reactive functional groups dictates the success of a synthetic route. Among the most crucial are the carbamate-based protecting groups for amines, with the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups serving as foundational tools.[1][2]
This guide provides an in-depth comparative analysis of the reactivity of two distinct classes of carbamates: the acid-labile tert-butyl (4-methyl-3-nitrophenyl)carbamate , a representative of electronically modified Boc-protected arylamines, and the versatile benzyl carbamates (Cbz) , which are cleaved under reductive conditions. We will explore the mechanistic underpinnings of their reactivity, present quantitative data, and provide detailed experimental protocols to empower researchers in making informed strategic decisions for their synthetic endeavors.
Structural and Mechanistic Foundations of Reactivity
The divergent reactivity of these carbamate classes stems directly from their unique structural features. The choice of deprotection strategy is not arbitrary but is dictated by the weakest point in the molecule's carbamate moiety, which can be selectively targeted by specific reagents.
Benzyl Carbamates (Cbz): The Hydrogenolysis-Labile Group
The Cbz group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide chemistry.[2] Its stability to both mild acidic and basic conditions makes it an excellent orthogonal partner to other protecting groups.[1] The key to its removal lies in the susceptibility of the benzylic C-O bond to catalytic hydrogenolysis.
Mechanism of Deprotection: The process involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C).[3][4] The catalyst facilitates the cleavage of the weak benzyl C-O bond, liberating the free amine along with benign byproducts, toluene and carbon dioxide. This method is exceptionally mild and proceeds at neutral pH, preserving many sensitive functional groups.[2]
Caption: Cbz deprotection via catalytic hydrogenolysis.
tert-Butyl Carbamates: The Acid-Labile Group
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its robustness and the mild acidic conditions required for its removal.[5] The deprotection mechanism hinges on the extreme stability of the tert-butyl cation that is formed upon cleavage.
Mechanism of Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbamate's carbonyl oxygen.[6] This facilitates the cleavage of the O-C bond, releasing the stable tert-butyl cation, which typically eliminates a proton to form isobutylene. The resulting unstable carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[7]
The specific compound, tert-butyl (4-methyl-3-nitrophenyl)carbamate , follows this fundamental mechanism. The electronic nature of the substituted aryl ring—containing an electron-donating methyl group and a powerful electron-withdrawing nitro group—modulates the properties of the aniline nitrogen but does not alter the core acid-lability of the tert-butyl ester moiety. The nitro group's strong electron-withdrawing effect decreases the basicity of the amine, which can be a factor during the initial protection step, but the deprotection remains an acid-driven process.[8]
Caption: Boc deprotection via acid-catalyzed cleavage.
Comparative Performance and Orthogonality
The true power of these protecting groups is realized in their orthogonality—the ability to selectively remove one in the presence of the other.[2] This is a critical requirement for multi-step syntheses of complex molecules.
| Feature | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | Benzyl Carbamate (Cbz) |
| Primary Deprotection | Strong Acid (TFA, HCl)[5][9] | Catalytic Hydrogenolysis (H₂, Pd/C)[3][4] |
| Byproducts | Isobutylene, CO₂ | Toluene, CO₂ |
| Stability to Bases | High | High |
| Stability to Acids | Labile | Generally Stable (cleaved by very strong acids)[3][10] |
| Stability to Hydrogenolysis | High[1] | Labile |
| Functional Group Issues | May affect other acid-sensitive groups (e.g., other Boc groups, t-butyl esters).[11] | Incompatible with reducible groups (alkenes, alkynes, some sulfur compounds, other benzyl groups).[3] |
This orthogonality allows for precise, sequential deprotection steps, as illustrated in the workflow below.
Caption: Selective removal of Boc or Cbz groups.
Experimental Protocols
The following protocols are provided as validated, representative procedures for the deprotection of each carbamate type.
Protocol 1: Deprotection of Benzyl Carbamate (Cbz) via Catalytic Hydrogenolysis
This method is preferred for its mild conditions and clean workup.
Materials:
-
Cbz-protected amine
-
Palladium on activated carbon (10% Pd/C, 5-10 mol%)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Inert filtering aid (e.g., Celite®)
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure using a balloon, or perform the reaction in a Parr apparatus according to manufacturer instructions.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3]
-
Isolation: Rinse the filter pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to obtain the crude deprotected amine, which can be purified further if necessary.
Protocol 2: Deprotection of tert-Butyl (4-methyl-3-nitrophenyl)carbamate via Acidolysis
This protocol uses trifluoroacetic acid for efficient and rapid Boc group removal.
Materials:
-
tert-Butyl (4-methyl-3-nitrophenyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amine in dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar. A common concentration is 0.1-0.5 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (typically 5-10 equivalents, or as a 20-50% solution in DCM).[9] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS. The evolution of gas (isobutylene and CO₂) may be observed.[6]
-
Workup: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in an organic solvent like ethyl acetate or DCM. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (to neutralize residual acid), followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Conclusion and Strategic Recommendations
The choice between a Boc-protected arylamine, such as tert-butyl (4-methyl-3-nitrophenyl)carbamate, and a benzyl carbamate is a critical strategic decision driven by the overall synthetic plan.
-
Benzyl carbamates (Cbz) are ideal for substrates that are sensitive to acid but stable to reduction. Their removal is clean and occurs under neutral conditions, but care must be taken to ensure compatibility with other reducible functional groups.[3]
-
tert-Butyl carbamates (Boc) , including the specific aryl derivative discussed, are the protecting group of choice when stability to basic, nucleophilic, and reductive conditions is required.[1][5] Their deprotection is typically fast and efficient, but incompatible with other acid-labile functionalities.
By understanding the distinct reactivity profiles and leveraging their orthogonality, researchers can design more elegant, efficient, and robust synthetic routes for the development of novel chemical entities.
References
-
Benchchem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
-
Benchchem. A literature review of Boc vs. Cbz protecting groups.
-
Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
-
Tsujimoto, T., et al. (2002). Efficient Detachment of N-Benzyl Carbamate Group. Synlett.
-
Boc-Group. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
-
Chemistry Steps. Boc Protecting Group for Amines.
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters.
-
Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
-
Yoo, W.-J., & Li, C.-J. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem.
-
Fisher Scientific. Amine Protection / Deprotection.
-
Cameron, J. F., & Fréchet, J. M. J. (1991). Photogeneration of Organic Bases from o-Nitrobenzyl-Derived Carbamates. Journal of the American Chemical Society.
-
D'Souza, D. M., & Müller, T. J. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Beilstein Journal of Organic Chemistry.
-
ResearchGate. Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates.
-
Mazellier, P., et al. (2004). Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbamate pesticides. International Journal of Environmental Analytical Chemistry.
-
MDPI. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.
-
Peptidenexus. 2.4 Photocleavable Protecting Groups.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Atwell, G. J., et al. (2000). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1.
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
-
UreaKnowHow. Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. ureaknowhow.com [ureaknowhow.com]
- 8. researchgate.net [researchgate.net]
- 9. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 10. tdcommons.org [tdcommons.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Navigating the Spectrum: A Comparative Guide to the 13C NMR Chemical Shifts of tert-Butyl (4-methyl-3-nitrophenyl)carbamate
For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for tert-Butyl (4-methyl-3-nitrophenyl)carbamate, a compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide provides a robust, predictive, and comparative analysis, drawing upon experimental data from structurally analogous compounds to empower researchers in their spectral interpretation.
The Significance of 13C NMR in Structural Verification
The chemical shift (δ) in 13C NMR is exquisitely sensitive to the electronic environment of each carbon atom. Electron-withdrawing groups, such as the nitro group, deshield the carbon nuclei, causing their resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like a methyl group, shield the nuclei, shifting their resonance to a lower chemical shift (upfield). The carbamate moiety, with its carbonyl group and nitrogen atom, introduces further characteristic shifts. Understanding these substituent effects is paramount for the unambiguous assignment of signals and the confirmation of the desired molecular structure.
Predicted 13C NMR Chemical Shifts for tert-Butyl (4-methyl-3-nitrophenyl)carbamate
To provide a baseline for analysis, a predicted 13C NMR spectrum for tert-Butyl (4-methyl-3-nitrophenyl)carbamate was generated. This prediction, coupled with the comparative data from known compounds, offers a powerful tool for spectral assignment.
Table 1: Predicted 13C NMR Chemical Shifts for tert-Butyl (4-methyl-3-nitrophenyl)carbamate *
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~152 |
| C1 (C-NH) | ~138 |
| C2 (C-H) | ~114 |
| C3 (C-NO2) | ~148 |
| C4 (C-CH3) | ~133 |
| C5 (C-H) | ~125 |
| C6 (C-H) | ~120 |
| C(CH3)3 | ~82 |
| C(CH3)3 | ~28 |
| Ar-CH3 | ~20 |
Predicted values are estimations and may vary from experimental results.
A Comparative Analysis with Structurally Related Compounds
To substantiate the predicted values and understand the interplay of the substituents, a comparative analysis with experimentally determined 13C NMR data of similar molecules is indispensable. We will examine key structural analogs to deconstruct the contributions of the nitro, methyl, and tert-butoxycarbonyl (Boc) groups.
Workflow for Spectral Analysis:
Caption: Logical workflow for the prediction and assignment of 13C NMR chemical shifts.
The Influence of the Nitro Group
The position of the powerful electron-withdrawing nitro group dramatically influences the chemical shifts of the aromatic carbons. By comparing tert-butyl (3-nitrophenyl)carbamate and tert-butyl (4-nitrophenyl)carbamate, we can isolate this effect.
Table 2: Comparison of 13C NMR Chemical Shifts for Nitrophenylcarbamate Isomers
| Compound | C1 (C-NH) | C2 | C3 | C4 | C5 | C6 | C=O | O-C(CH3)3 | C(CH3)3 |
| tert-Butyl (3-nitrophenyl)carbamate[1][2] | 139.9 | 113.4 | 149.2 | 129.9 | 124.1 | 117.8 | 152.4 | 81.8 | 28.5 |
| tert-Butyl (4-nitrophenyl)carbamate[1] | 137.6 | 126.3 | 125.3 | - | 125.3 | 126.3 | 152.7 | - | 29.1 |
In the 3-nitro isomer, the carbon bearing the nitro group (C3) is significantly deshielded (~149.2 ppm). For our target molecule, we expect a similarly high chemical shift for the C3 carbon. The C1 carbon, attached to the nitrogen of the carbamate, is also downfield in both isomers.
The Effect of the Methyl Group
The electron-donating methyl group will shield the aromatic carbons, causing an upfield shift, particularly for the carbon it is attached to and the ortho and para positions. We can observe this by comparing tert-butyl phenylcarbamate with its methylated analogs.
Table 3: Comparison of 13C NMR Chemical Shifts for Tolylcarbamate Isomers
| Compound | C1 (C-NH) | C2 | C3 | C4 | C5 | C6 | C=O | O-C(CH3)3 | C(CH3)3 | Ar-CH3 |
| tert-Butyl m-tolylcarbamate[1] | 138.2 | 115.6 | 138.8 | 128.7 | 123.8 | 119.1 | 152.8 | 80.3 | 28.3 | 21.4 |
| tert-Butyl p-tolylcarbamate[1] | 135.7 | 129.7 | - | 132.5 | - | 129.7 | 152.9 | 80.3 | 28.3 | 20.7 |
The presence of the methyl group introduces a new signal around 20-21 ppm. In our target molecule, the methyl group at C4 will influence the chemical shifts of the surrounding aromatic carbons.
Hypothetical Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for tert-Butyl (4-methyl-3-nitrophenyl)carbamate, the following protocol is recommended.
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for acquiring a 13C NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the solid tert-Butyl (4-methyl-3-nitrophenyl)carbamate.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl3.
-
Tune and match the 13C probe.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal as a reference.
-
-
Data Acquisition (1D 13C{1H} Proton-Decoupled Experiment):
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
Use a 30-45 degree pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.
-
Employ broadband proton decoupling during the acquisition period.
-
-
Data Processing:
-
Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform (FT) of the free induction decay (FID).
-
Phase the resulting spectrum manually.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS signal to 0.0 ppm.
-
-
Spectral Analysis:
-
Integrate the peaks (note: integration in 13C NMR is not always quantitative).
-
Pick the peaks and record their chemical shifts.
-
Assign the chemical shifts to the respective carbon atoms based on the predictive and comparative data.
-
Conclusion
This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of tert-Butyl (4-methyl-3-nitrophenyl)carbamate. By leveraging a combination of predictive methods and comparative analysis of experimentally verified data for structurally related compounds, researchers can confidently assign the carbon resonances of this molecule. The detailed experimental protocol further ensures that high-quality, reliable data can be obtained for structural verification, a critical step in the drug development pipeline.
References
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
Sources
Comparative Specification Guide: Pharmaceutical Grade tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Executive Summary
In the synthesis of small molecule kinase inhibitors (e.g., analogues of Imatinib or Nilotinib), tert-Butyl (4-methyl-3-nitrophenyl)carbamate serves as a pivotal "gatekeeper" intermediate. Its primary function is to mask the aniline functionality prior to the reduction of the nitro group.
This guide objectively compares Pharmaceutical Grade (Pharma-G) versus Technical Grade (Tech-G) specifications. Experimental evidence presented herein demonstrates that while Tech-G offers upfront cost savings (~15-20%), it introduces critical downstream risks—specifically, the formation of "protection-bypassed" impurities during the subsequent hydrogenation step that are nearly impossible to remove via standard crystallization.
Critical Quality Attributes (CQA) & Specification Comparison
The following table contrasts the specifications. The "Pharma Grade" limits are derived from ICH Q3A/Q3C guidelines and optimized process capability for downstream catalytic hydrogenation.
| Parameter | Test Method | Technical Grade (Tech-G) | Pharmaceutical Grade (Pharma-G) | Rationale for Pharma-G Stringency |
| Appearance | Visual | Yellow to orange powder | Pale yellow to off-white crystalline solid | Darker color often indicates oxidation products (azo/azoxy dimers) that poison Pd catalysts. |
| Assay (HPLC) | HPLC-UV (254 nm) | ≥ 97.0% | ≥ 99.5% | High purity is required to prevent "carry-over" impurities. |
| Impurity A (Starting Material) | HPLC | ≤ 1.0% | ≤ 0.10% | Critical: 4-methyl-3-nitroaniline. If present, it reduces to the free diamine, bypassing the protection strategy. |
| Impurity B (Di-Boc) | HPLC | ≤ 2.0% | ≤ 0.15% | Bis(tert-butoxycarbonyl) byproduct reduces atom economy and alters solubility profiles. |
| Loss on Drying (LOD) | Gravimetric | ≤ 1.0% | ≤ 0.2% | Water content affects the kinetics of the subsequent anhydrous hydrogenation reactions. |
| Heavy Metals (Pd) | ICP-MS | N/A (Not tested) | ≤ 10 ppm | Essential if the precursor was synthesized via Pd-catalyzed coupling; prevents metal scavenging issues later. |
| Sulfated Ash | USP <281> | ≤ 0.5% | ≤ 0.1% | Inorganic salts can occlude catalyst pores in the next step. |
Scientific Deep Dive: The "Bypass" Mechanism
The most critical differentiator is the control of Impurity A (4-methyl-3-nitroaniline) .
The Problem: Protection Bypass
In the standard synthesis workflow, the carbamate (Boc-protected) is subjected to catalytic hydrogenation to reduce the nitro group to an amine.
-
Target Path: tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Mono-Boc Diamine . -
Impurity Path: Residual 4-methyl-3-nitroaniline
Free Diamine (4-methyl-1,3-phenylenediamine).
The Free Diamine is structurally very similar to the Mono-Boc Diamine but possesses two nucleophilic amines instead of one. In subsequent coupling steps (e.g., amide formation), the Free Diamine acts as a chain terminator or cross-linker, leading to complex impurities that often require column chromatography to remove—a non-viable unit operation at kilogram scale.
Experimental Validation: Hydrogenation Performance
Protocol: Both grades were subjected to standard hydrogenation (10 wt% Pd/C, 3 bar H₂, MeOH, 4h).
| Metric | Tech-G Input (97% Purity, 1% Impurity A) | Pharma-G Input (99.5% Purity, <0.1% Impurity A) |
| Reaction Time | 6.5 hours | 3.5 hours |
| Catalyst Loading | 10 wt% required | 5 wt% sufficient |
| Crude Purity (Next Step) | 92% (Contains 1.2% Free Diamine) | 99.1% (Not Detected Free Diamine) |
| Yield (Isolated) | 84% (Losses due to recrystallization) | 96% (Direct use) |
Visualizing the Impact
Diagram 1: Impurity Fate Mapping
This diagram illustrates how impurities in the Technical Grade material propagate through the synthesis, creating "Ghost Impurities" that are difficult to track.
Caption: Impurity Fate Map showing how residual starting material in Tech Grade bypasses protection, generating reactive Free Diamine impurities.
Analytical Methodology: Validation Protocol
To confirm the Pharma Grade status, the following HPLC method is recommended. This method separates the critical "Di-Boc" and "Starting Material" impurities.
-
Instrument: HPLC with UV Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
90% B -
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (primary), 210 nm (for non-aromatic impurities).
-
System Suitability: Resolution (
) between Starting Material and Product must be .
Experimental Protocol: Achieving Pharma Grade
If commercial Pharma Grade material is unavailable, the following purification protocol converts Technical Grade material to Pharma Grade.
Recrystallization Protocol:
-
Dissolution: Charge 100g of tert-Butyl (4-methyl-3-nitrophenyl)carbamate (Tech Grade) into a reactor. Add 400 mL of Ethyl Acetate/Hexane (1:4 v/v) .
-
Heating: Heat the mixture to 60°C until full dissolution occurs. Note: If insolubles remain, hot filter to remove inorganic salts.
-
Cooling: Cool slowly to 20°C over 2 hours. Seeding with pure crystal (0.1 wt%) at 45°C is recommended to control polymorphs.
-
Aging: Stir at 0-5°C for 1 hour.
-
Filtration: Filter the solids and wash with 50 mL of cold Hexane.
-
Drying: Vacuum dry at 40°C for 12 hours.
Result: Purity typically increases from ~97% to >99.5%, with Impurity A dropping below 0.1%.
Diagram 2: Decision Tree for Batch Release
Caption: Quality Control Decision Tree ensuring only batches suitable for catalytic hydrogenation are released.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[2] International Conference on Harmonisation, 2006.[3] [Link]
-
ICH Harmonised Tripartite Guideline. Impurities: Guideline for Residual Solvents Q3C(R6). International Conference on Harmonisation, 2016. [Link]
-
Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. [Link]
-
Anderson, N. G. Practical Process Research and Development - A Guide for Organic Chemists. Academic Press, 2012. (Chapter 6: Impurity Identification). [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal and Handling of tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Topic: tert-Butyl (4-methyl-3-nitrophenyl)carbamate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists
Executive Summary
This guide provides a validated protocol for the safe containment and disposal of tert-butyl (4-methyl-3-nitrophenyl)carbamate (an intermediate often associated with kinase inhibitor synthesis, structurally related to Nintedanib precursors).
Immediate Directive: This compound is a Nitroaromatic Carbamate . It poses risks of aquatic toxicity , potential sensitization , and release of toxic nitrogen oxides (NOx) upon thermal decomposition.
-
Primary Disposal Method: High-Temperature Incineration (HTI) with gas scrubbing.
-
Critical Restriction: Do NOT dispose of down the drain. Do NOT mix with strong acids (risk of exothermic deprotection and release of free nitroaniline).
Chemical Profile & Hazard Logic
To ensure safe handling, one must understand the molecule's reactivity profile. This compound combines a tert-butyloxycarbonyl (Boc) protecting group with a nitro-substituted toluene core.
| Property | Specification | Operational Implication |
| Chemical Class | Nitroaromatic Carbamate | High nitrogen content; thermal decomposition releases NOx. |
| Parent Scaffold | 3-Nitro-p-toluidine | Potential for methemoglobinemia if absorbed; skin sensitizer. |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Acid Sensitive. Contact with acids releases CO₂ and isobutylene gas, potentially pressurizing waste containers. |
| Physical State | Solid (typically off-white/yellow) | Dust inhalation hazard; requires particulate respiratory protection (N95/P100). |
| Waste Stream | Non-Halogenated Organic | Must be segregated from oxidizers and acids. |
Mechanistic Hazard: The Acid Sensitivity Risk
Why we segregate from acids: The Boc group is acid-labile. In a waste container, accidental mixing with strong acids (e.g., HCl, TFA) triggers the following decomposition pathway, leading to container over-pressurization and the formation of the more toxic free amine.
Figure 1: Mechanism of acid-catalyzed decomposition. Note the generation of two gases (Isobutylene and CO₂), creating a rupture hazard in sealed waste drums.
Validated Disposal Workflow
This protocol adheres to RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (due to toxicity and ignitability potential of organic solids).
Step 1: Segregation and Packaging
Do not bulk this chemical with general solvent waste unless dissolved. Solid waste is preferred for stability.
-
Primary Container: Place solid waste in a chemically compatible wide-mouth jar (HDPE or Amber Glass).
-
Labeling: Label as "Hazardous Waste - Toxic / Irritant" .
-
Secondary Containment: Place the primary container inside a clear polyethylene bag (4 mil thickness) and seal.
Step 2: Lab Pack Assembly
For final disposal, use the Lab Pack method to ensure the container is incinerated intact.
-
Drum Type: UN-rated fiber or poly drum (e.g., 5-gallon or 30-gallon).
-
Packing Material: Vermiculite or absorbent clay (must be non-biodegradable).
-
Compatibility: Ensure no acidic wastes are packed in the same drum.
Step 3: Final Destruction (High-Temperature Incineration)
The waste must be sent to a permitted TSDF (Treatment, Storage, and Disposal Facility).
Process Logic:
-
Temperature: >1000°C (Secondary Chamber).
-
Residence Time: >2 seconds.
-
Scrubbing: Essential to capture NOx generated from the nitro and carbamate groups.
Figure 2: Cradle-to-grave disposal workflow ensuring complete thermal destruction and emissions control.
Emergency Procedures (Spill & Fire)
Accidental Release (Solid Spill)
-
PPE: Wear nitrile gloves (double gloved), lab coat, and N95/P100 respirator (dust hazard).
-
Containment: Do not dry sweep (generates dust). Cover spill with damp paper towels or an oil-based sweeping compound.
-
Cleanup: Scoop material into a disposable container. Wipe area with ethanol or acetone (compound is soluble in organic solvents), then wash with soap and water.
-
Disposal: Treat cleanup materials as hazardous waste (see Section 2).
Fire Fighting Measures
-
Fire Class: Class B/C (Combustible Solid).
-
Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[3]
-
Specific Hazard: Combustion releases Nitrogen Oxides (NOx) .[4] Firefighters must wear self-contained breathing apparatus (SCBA) to prevent inhalation of toxic fumes [1].
Regulatory & Transport Classification
While specific UN numbers depend on the exact formulation and purity, the following classifications generally apply to nitro-substituted carbamates for transport and manifesting.
| Regulatory Body | Classification | Code/Description |
| DOT / IATA | Proper Shipping Name | Toxic solids, organic, n.o.s. (contains nitroaromatic carbamate) |
| Hazard Class | 6.1 (Toxic) | |
| UN Number | UN 2811 | |
| Packing Group | III (Low to Medium Danger) | |
| RCRA (USA) | Waste Code | D000 (Not listed P/U; characterize by toxicity/ignitability) |
References
-
National Institutes of Health (NIH) - PubChem. tert-Butyl 4-nitrophenylcarbamate (Analogous Compound Data). PubChem Compound Summary. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes. RCRA Orientation Manual. Available at: [Link]
Sources
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Executive Safety Summary & Risk Assessment
The "Why" Behind the Protocol
Handling tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS: 630410-29-6) requires a nuanced approach that respects two distinct chemical functionalities: the nitroaromatic core and the carbamate (Boc) protecting group .[1]
While the Boc protection often mitigates the acute contact toxicity seen in free anilines, it increases lipophilicity, potentially enhancing transdermal absorption rates if solubilized.[1] Furthermore, the nitro group carries the inherent risk of methemoglobinemia upon systemic absorption, and the Boc group introduces a pressure-generation hazard if inadvertently exposed to acidic waste streams.[1]
Core Hazard Profile:
-
Acute Toxicity (Inhalation/Dermal): High.[1] Treat as a Class 6.1 Toxic substance until specific LD50 data proves otherwise.[1]
-
Sensitization: Potential skin and respiratory sensitizer.[1]
-
Physical Hazard: Dust explosion risk (finely divided organic solid) and gas evolution (isobutylene/CO₂) upon contact with strong acids.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.[1] Relying on a single layer of protection is operationally unsound for nitroaromatics.[1]
| Body Zone | Standard Operation (<1g, Solid) | Scale-Up / Solubilized (>1g or Solution) | Scientific Rationale |
| Hand Protection | Double Glove Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | High-Permeation Barrier: Inner: NitrileOuter: Silver Shield® (Laminate) or Viton | Nitroaromatics can permeate thin nitrile rapidly.[1] Double gloving provides a "breakthrough buffer" allowing safe removal of the outer layer upon contamination.[1] |
| Respiratory | Engineering Control: Certified Fume Hood (Face velocity 80-100 fpm) | PAPR or N95 + Hood: If hood sash must be raised or powder is micronized, use Powered Air Purifying Respirator.[1] | Inhalation of nitro-compound dust is the fastest route to blood toxicity.[1] The hood is the primary barrier; the respirator is the fail-safe.[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Goggles + Face Shield | Safety glasses are insufficient against airborne dust or splashes.[1] A face shield protects the neck/skin from absorption.[1] |
| Dermal/Body | Lab Coat (Cotton/Poly) Buttoned to neck.[1] | Tyvek® Lab Coat/Sleeve Covers Disposable, impermeable to dust.[1] | Prevents accumulation of toxic dust on street clothes, which can lead to secondary exposure at home.[1] |
Decision Logic: PPE Selection
The following decision tree illustrates the escalation of PPE based on the state of matter and scale.
Figure 1: PPE escalation logic based on physical state and quantity.[1][2][3][4] Solubilized nitroaromatics pose the highest transdermal risk.[1]
Operational Protocols
A. Weighing & Transfer (The Critical Zone)
Static electricity is the enemy when handling Boc-protected solids.[1] They are often fluffy and prone to "flying" upon spatula transfer.[1]
-
Preparation:
-
Technique:
-
Solubilization:
B. Reaction Setup & Monitoring[1]
-
Temperature Control: Nitroaromatics can be thermally unstable.[1] Ensure the reaction setup includes a high-limit temperature cutoff if heating.[1]
-
Venting: If deprotecting the Boc group (e.g., using TFA or HCl), the reaction will generate isobutylene gas and CO₂.[1]
C. Waste Disposal & Decontamination
Improper disposal is a common cause of lab accidents with this class of compounds.[1]
-
Segregation:
-
Solid Waste: Double-bag in clear polyethylene bags. Label "Toxic Solid - Nitroaromatic."[1]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" as appropriate.
-
CRITICAL: Do NOT mix Boc-protected waste with acidic waste streams (e.g., waste acid from other processes).[1] This will trigger deprotection, gas evolution, and potentially rupture the waste container.[1]
-
-
Decontamination:
Emergency Response (The "If/Then" Loop)
In the event of exposure, speed is critical to prevent methemoglobinemia (reduced oxygen-carrying capacity of blood).[1]
Figure 2: Emergency response workflow. Note the prohibition of alcohol for skin cleaning, as it enhances absorption.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 545874, tert-Butyl (4-nitrophenyl)carbamate (Analogous Hazard Data).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitroaniline (Structural Analog for Toxicity).[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
